molecular formula C7H6ClNO3 B1592373 6-Chloro-2-methoxynicotinic acid CAS No. 65515-33-5

6-Chloro-2-methoxynicotinic acid

Cat. No.: B1592373
CAS No.: 65515-33-5
M. Wt: 187.58 g/mol
InChI Key: BWEDPOXJDWAJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methoxynicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDPOXJDWAJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605518
Record name 6-Chloro-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-33-5
Record name 6-Chloro-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2-methoxynicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-methoxynicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core functionalized with a carboxylic acid, a methoxy group, and a chlorine atom, makes it a highly versatile and valuable building block. The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations, positioning it as a key intermediate in the synthesis of complex molecular architectures, including pharmacologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, details a robust synthetic methodology with mechanistic insights, and explores its applications for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The fundamental characteristics of a chemical entity are crucial for its application in research and development. This compound is unambiguously identified by its CAS Registry Number, molecular formula, and precise molecular weight.

Table 1: Core Compound Identifiers

Identifier Value Source
Chemical Name This compound [1]
Synonym 6-chloro-2-methoxypyridine-3-carboxylic acid [1]
CAS Number 65515-33-5 [1][2]
Molecular Formula C₇H₆ClNO₃ [1]

| Molecular Weight | 187.58 g/mol | |

A compound's utility in synthetic chemistry is largely dictated by its physical and chemical properties. These parameters influence its reactivity, solubility, and suitability for various experimental conditions. The properties of this compound are summarized below.

Table 2: Physicochemical and Computed Properties

Property Value Source
Form Solid
Exact Mass 187.0036207 Da [1]
XLogP3 1.6 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 4 [1]
Topological Polar Surface Area 59.4 Ų [1]

| Flash Point | 170 °C | |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the methylation and subsequent hydrolysis of a hydroxynicotinic acid derivative. The following protocol is based on established methodologies for analogous compounds.[3]

Experimental Protocol: Synthesis from 2-Chloro-6-hydroxynicotinic acid

Step 1: Methylation to form Methyl 2-chloro-6-methoxynicotinate

  • To a solution of 2-Chloro-6-hydroxynicotinic acid (1.0 eq) in a suitable solvent such as chloroform (10 vol), add silver carbonate (Ag₂CO₃, 2.3 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add methyl iodide (CH₃I, 3.5 eq) to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter it under vacuum to remove insoluble silver salts. Wash the filter cake with additional chloroform.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by flash column chromatography (e.g., using a heptane/ethyl acetate gradient) to afford pure Methyl 2-chloro-6-methoxynicotinate.[3]

Causality and Expertise: The choice of silver carbonate and methyl iodide is a classic and effective method for the exhaustive methylation of both the carboxylic acid and the pyridone-like hydroxyl group.[3] The pyridone tautomer of the starting material is acidic, and the silver salt facilitates O-methylation at the 6-position, while the carboxylic acid is esterified concurrently. The reaction is driven by the formation of insoluble silver iodide.

Step 2: Saponification to this compound

  • Dissolve the purified Methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH, ~2-3 eq), to the solution.

  • Stir the reaction mixture at room temperature for several hours or until TLC indicates complete consumption of the starting ester.

  • Once the reaction is complete, carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.

  • The product, this compound, will typically precipitate from the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality and Expertise: This step is a standard saponification (base-catalyzed hydrolysis) of an ester. The use of LiOH is common, and the subsequent acidification is critical to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate, thus facilitating its isolation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Exhaustive Methylation cluster_step2 Step 2: Saponification A 2-Chloro-6-hydroxynicotinic acid Reagents1 Ag₂CO₃, CH₃I Chloroform, 50 °C A->Reagents1 B Methyl 2-chloro-6-methoxynicotinate Reagents2 1. LiOH, THF/H₂O 2. HCl (aq) B->Reagents2 Reagents1->B C This compound Reagents2->C

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable scaffold in medicinal chemistry due to its inherent functionality. The chlorine atom at the 6-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid at the 3-position is ideal for amide bond formation, a cornerstone of drug synthesis, enabling linkage to various amine-containing fragments. The methoxy group at the 2-position modulates the electronic properties and steric profile of the pyridine ring.

This class of substituted nicotinic acids serves as a key building block for a range of therapeutic agents. For instance, related pyridine and nicotinamide structures are central to the development of selective orexin 2 receptor antagonists (2-SORAs) for treating insomnia.[4] Similarly, the 6-chloronicotinic acid core is a known building block for novel DNA-gyrase B inhibitors and BRAFV600E inhibitors, highlighting its importance in oncology and anti-infective research.[5]

Illustrative Application Workflow

The following diagram illustrates a representative workflow where this compound is used as a starting material for the synthesis of a hypothetical drug candidate, demonstrating its utility in a typical drug discovery campaign.

Application_Workflow cluster_functionalization Key Synthetic Transformations Start This compound Amide Amide Coupling (with R₁-NH₂) Start->Amide CrossCouple Cross-Coupling (e.g., Suzuki with R₂-B(OH)₂) Start->CrossCouple Alternative Route Intermediate1 Amide Intermediate Amide->Intermediate1 Target Complex Drug Candidate Amide->Target Intermediate2 Cross-Coupled Intermediate CrossCouple->Intermediate2 CrossCouple->Target Intermediate1->CrossCouple Intermediate2->Amide

Caption: Role as a versatile scaffold in drug synthesis.

This workflow highlights two critical transformations:

  • Amide Coupling: The carboxylic acid is activated (e.g., to an acid chloride or with coupling reagents like HATU) and reacted with a primary or secondary amine (R₁-NH₂) to form a stable amide bond.

  • Cross-Coupling: The C-Cl bond is activated by a palladium catalyst to react with a boronic acid (R₂-B(OH)₂) or other organometallic reagent, forming a new carbon-carbon or carbon-heteroatom bond.

The sequence of these reactions can be interchanged depending on the specific nature of the R₁ and R₂ groups, providing synthetic flexibility, a crucial aspect of lead optimization in drug discovery.[6]

Conclusion

This compound stands out as a pivotal intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and the differential reactivity of its functional groups provide chemists with a powerful tool for constructing complex molecules. The synthetic protocols are robust and scalable, ensuring its accessibility for research purposes. As the demand for novel therapeutics and functional materials continues to grow, the importance of versatile building blocks like this compound in enabling innovative molecular design is set to increase.

References

A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

6-Chloro-2-methoxynicotinic acid is a substituted pyridine carboxylic acid of significant interest to the scientific community, particularly in the fields of pharmaceutical development and agrochemical synthesis. Its utility as a versatile building block necessitates a thorough understanding of its fundamental physical and chemical properties.[1] This guide provides a detailed examination of this compound, offering researchers, scientists, and drug development professionals a consolidated resource for its characterization. We will delve into its molecular identity, core physicochemical parameters, and spectroscopic profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for the validation of these properties, ensuring both accuracy and reproducibility in a laboratory setting.

Molecular Identity and Structural Elucidation

This compound belongs to the class of aromatic carboxylic acids and is a derivative of nicotinic acid (pyridine-3-carboxylic acid).[2] The structural arrangement, featuring a chlorine atom at the 6-position and a methoxy group at the 2-position of the pyridine ring, imparts specific reactivity and physical characteristics that are crucial for its application in targeted synthesis.

Caption: Molecular Structure of this compound.

The table below summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name 6-chloro-2-methoxypyridine-3-carboxylic acid[3][4]
CAS Number 65515-33-5[3][5]
Molecular Formula C₇H₆ClNO₃[6]
Molecular Weight 187.58 g/mol [6]
InChI InChI=1S/C7H6ClNO3/c1-12-7-5(6(10)11)2-3-4(8)9-7/h2-3H,1H3,(H,10,11)[7]
InChIKey JPBUYRWPJMVZKX-UHFFFAOYSA-N[4][7]
SMILES COC1=C(C=CC(=N1)Cl)C(=O)O
Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. This section quantifies the key physicochemical parameters of this compound.

PropertyValueRelevance in Research & DevelopmentSource(s)
Appearance Light yellow to off-white solid/powder.Provides a first-pass quality check; deviations may indicate impurities.[1][8]
Melting Point Not explicitly defined; related isomers melt at 157-230 °C.A sharp melting range is a primary indicator of purity.[8][9]
Flash Point 170 °CCritical for assessing thermal hazards and defining safe handling protocols.
Water Solubility Low; the related 6-chloronicotinic acid is 2 g/L at 20°C.Influences suitability for aqueous reaction media and formulation strategies.[10][11]
pKa Predicted ~3.24 for the parent acid.Governs the ionization state in solution, affecting solubility and biological interactions.[11]
XLogP3 1.6A measure of lipophilicity, used to predict membrane permeability and solubility in organic solvents.[3]
Topological Polar Surface Area (TPSA) 59.4 ŲPredicts transport properties, including absorption and blood-brain barrier penetration.[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and structure. The following sections detail the expected spectral data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation in organic chemistry.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The three protons of the methoxy group will present as a sharp singlet further upfield (typically δ 3.5-4.5 ppm). The acidic proton of the carboxyl group may appear as a very broad singlet, often far downfield (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will reveal seven distinct signals. The carboxyl carbon is the most deshielded, appearing around δ 165-175 ppm. The six carbons of the substituted pyridine ring will have characteristic shifts, and the methoxy carbon will resonate around δ 50-60 ppm.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the identification of functional groups.[12] The IR spectrum of this compound is defined by the vibrations of its constituent bonds.[13]

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.[13]

  • C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[13][14]

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region is indicative of the C-O single bond in the carboxylic acid.[14]

  • Aromatic C=C/C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

  • C-Cl Stretch: A stretch in the fingerprint region, typically below 800 cm⁻¹, will correspond to the carbon-chlorine bond.

3.3 Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues to the compound's fragmentation pattern.

  • Molecular Ion Peak (M⁺): The compound has a monoisotopic mass of 187.0036207 Da.[3] High-resolution mass spectrometry (HRMS) should confirm this value, validating the elemental composition.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. A prominent M⁺ peak will be observed for the ³⁵Cl-containing molecule, accompanied by an "M+2" peak approximately one-third the intensity for the ³⁷Cl-containing molecule.

Experimental Workflows and Protocols

To ensure the integrity of research, physical properties must be determined using standardized, verifiable methods.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Data Analysis Sample Receive/Synthesize Sample Visual Visual Inspection (Color, Form) Sample->Visual DSC Melting Point Determination (via DSC) Visual->DSC Prep Prepare Samples (DMSO-d6, KBr, MeOH) DSC->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (HRMS) Prep->MS Analysis Correlate & Analyze Data NMR->Analysis IR->Analysis MS->Analysis Report Generate Technical Report Analysis->Report

Caption: Workflow for the Physical Characterization of a Chemical Standard.

Protocol 4.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus as it provides a more accurate thermodynamic melting point and can reveal information about sample purity, polymorphism, and thermal stability.

  • Calibration: Calibrate the DSC instrument using a certified indium standard (T_onset = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min up to a temperature approximately 30 °C above the expected melting point (e.g., 250 °C).

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak's sharpness can provide a qualitative assessment of purity.

Protocol 4.2: Spectroscopic Analysis
  • NMR Sample Preparation:

    • Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • IR Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, collecting at least 16 scans at a resolution of 4 cm⁻¹.

  • MS Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the mass spectrometer's ESI source.

    • Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical intermediate.

  • Hazard Identification: this compound and its isomers are classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a key synthetic intermediate whose physical properties are critical to its effective use. This guide has provided a comprehensive overview of its molecular structure, physicochemical characteristics, and spectroscopic signature. By employing the detailed protocols outlined herein, researchers can confidently verify the identity and purity of their materials, ensuring the integrity and success of their scientific endeavors. The compiled data serves as a foundational reference for any professional engaged in the synthesis or application of this valuable compound.

References

6-Chloro-2-methoxynicotinic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-methoxynicotinic Acid: A Core Scaffold in Modern Drug Discovery

Abstract

This compound (CAS No. 65515-33-5) has emerged from the vast catalog of chemical building blocks to become a pivotal intermediate in the synthesis of complex, high-value therapeutics. Its strategic substitution pattern—featuring a carboxylic acid for amide coupling, a methoxy group influencing electronic properties, and a reactive chlorine atom for cross-coupling or nucleophilic displacement—renders it a uniquely versatile scaffold. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and a detailed exploration of its application in the development of cutting-edge pharmaceuticals, including antibody-drug conjugate (ADC) payloads and cancer immunotherapy agents. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Value of a Substituted Pyridine Core

In medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor, improving solubility and target engagement. The functionalization of this core is a key strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties.

This compound is a prime example of a highly strategic building block. The chlorine atom at the 6-position is not merely a placeholder; it is an active site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for the introduction of complex aryl, heteroaryl, or amine functionalities. The 2-methoxy group, an electron-donating substituent, modulates the reactivity of the ring system. Finally, the carboxylic acid at the 3-position provides a reliable handle for amide bond formation, a cornerstone of peptide and small molecule drug synthesis. This trifecta of functional groups makes it an ideal starting point for constructing molecules with precise three-dimensional architectures and tailored biological activities.

Physicochemical and Spectroscopic Profile

Compound Identity and Nomenclature
  • IUPAC Name: 6-chloro-2-methoxypyridine-3-carboxylic acid

  • Synonyms: 6-Chloro-2-methoxypyridine-3-carboxylic acid

  • CAS Number: 65515-33-5[1]

  • Molecular Formula: C₇H₆ClNO₃[2]

  • Molecular Weight: 187.58 g/mol [2]

Physicochemical Properties

The empirical properties of this compound are summarized in the table below. These data are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource(s)
Appearance White to off-white solid[3]
Melting Point 170-172 °C[1]
Boiling Point 301.3±37.0 °C (Predicted)[3]
Density 1.4±0.1 g/cm³[4]
Flash Point 149.0±26.5 °C[4][5]
pKa 2.99±0.10 (Predicted)[3]

Quantitative solubility data in common organic solvents is not extensively reported and should be determined empirically for process development.

Spectroscopic Characterization

Spectroscopic analysis validates the structure of the molecule. Below are the expected characteristics based on its functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show three key signals:

    • A broad singlet far downfield (~13 ppm) corresponding to the acidic carboxylic acid proton.

    • Two doublets in the aromatic region (~7.3 ppm and ~8.1 ppm) for the two protons on the pyridine ring, exhibiting a standard ortho-coupling constant (J ≈ 8.0 Hz). The proton adjacent to the electron-withdrawing carboxyl group will be further downfield.

    • A sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the methoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide evidence for all seven carbon atoms in distinct chemical environments: the carbonyl carbon of the acid (~165 ppm), the five carbons of the substituted pyridine ring (typically 110-165 ppm), and the methoxy carbon (~55 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands confirming the functional groups:

    • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • A sharp and strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1720 cm⁻¹.

    • C-O stretching from the methoxy group and carboxylic acid, typically in the 1200-1300 cm⁻¹ region.

    • A C-Cl stretch, usually found in the fingerprint region below 800 cm⁻¹.

  • Mass Spectrometry (MS): Electron spray ionization (ESI) in negative mode would show a primary ion peak at m/z [M-H]⁻ ≈ 186.0. In positive mode, a peak for [M+H]⁺ at m/z ≈ 188.0 would be expected. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic pattern, with a peak at m/z ≈ 190.0 that is approximately one-third the intensity of the m/z 188.0 peak.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound starts from the readily available 2,6-dichloronicotinic acid. The strategy hinges on the selective nucleophilic substitution of one chlorine atom. The chlorine at the 2-position of a pyridine ring is generally more activated towards nucleophilic attack than the one at the 6-position, but conditions can be optimized for selective monosubstitution. Reacting 2,6-dichloronicotinic acid with one equivalent of sodium methoxide provides a direct and scalable route to the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for the selective methoxylation of dichloropyridines.[6]

Reaction: 2,6-Dichloronicotinic acid + Sodium Methoxide → this compound

Materials:

  • 2,6-Dichloronicotinic acid (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Methoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous methanol under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equiv) portion-wise to the cold methanol. Causality: NaH reacts exothermically with methanol to generate sodium methoxide in situ. Adding it slowly at 0 °C controls the hydrogen gas evolution and the exotherm.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until all NaH has reacted and gas evolution ceases.

  • Nucleophilic Substitution: Dissolve 2,6-dichloronicotinic acid (1.0 equiv) in anhydrous THF and add it dropwise to the freshly prepared sodium methoxide solution.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the nucleophilic aromatic substitution of one of the chlorine atoms by the methoxide ion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the solvents.

  • Add water to the residue and cool the mixture in an ice bath. Carefully acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form. Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less water-soluble, to precipitate out.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

  • Slowly add water (as an anti-solvent) until the solution becomes faintly cloudy.

  • Re-heat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in a 0-4 °C refrigerator for several hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Workflow Visualization

SynthesisWorkflow DichloronicotinicAcid 2,6-Dichloronicotinic Acid ReactionVessel Nucleophilic Aromatic Substitution in THF/MeOH (Reflux, 4-6h) DichloronicotinicAcid->ReactionVessel NaH NaH (60% disp.) NaOMe Sodium Methoxide (in situ) NaH->NaOMe MeOH Anhydrous Methanol MeOH->NaOMe NaOMe->ReactionVessel Workup Acidic Work-up (HCl) & Extraction (EtOAc) ReactionVessel->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Recrystallization (e.g., EtOH/Water) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

Reactivity of Functional Groups

The power of this molecule lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective transformations.

  • Carboxylic Acid: This group is readily converted into more reactive acyl chlorides, esters, or activated for direct amide coupling using standard reagents like HATU, HOBt/EDCI, or SOCl₂.[2][6] This is the primary point of connection for building out peptide-like structures or attaching the scaffold to other molecular fragments.

  • 6-Chloro Group: This position is activated for nucleophilic aromatic substitution and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C (Suzuki, Stille), C-N (Buchwald-Hartwig), and C-O bonds, dramatically increasing molecular complexity.[7][8]

  • 2-Methoxy Group: While generally stable, this group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone. This provides another potential point for diversification late in a synthetic sequence.

Application as a Synthetic Building Block: Case Studies

This compound is not a theoretical curiosity; it is a validated and crucial starting material in the synthesis of several classes of high-profile drug candidates.

  • Case Study 1: PD-1/PD-L1 and HDAC6 Inhibitors for Immunotherapy In the quest for novel cancer treatments, researchers have designed dual-target inhibitors. This compound serves as the starting material for core pharmacophores of compounds that simultaneously inhibit PD-L1 and Histone Deacetylase 6 (HDAC6).[2] In a published synthesis, the carboxylic acid is first protected as a methyl ester. The resulting intermediate then undergoes a series of transformations, leveraging the stability of the chloro and methoxy groups, to build a complex molecule designed to enhance the body's immune response against tumors.[2]

  • Case Study 2: Intermediate for Exatecan (ADC Payload) Exatecan is a potent topoisomerase I inhibitor and a derivative of camptothecin, used as a cytotoxic payload in antibody-drug conjugates (ADCs). A novel and efficient synthetic route to a key tricyclic lactone intermediate of Exatecan begins with this compound.[9][10] The synthesis involves a nucleophilic addition to the pyridine core, followed by protection, oxidation, and a final acid-mediated cyclization, achieving an impressive overall yield of 31.23% over 5 steps.[9][10] This highlights the compound's utility in streamlining the production of complex, life-saving medicines.

  • Case Study 3: m-PGES-1 Inhibitors for Inflammation The compound is also a precursor for inhibitors of microsomal prostaglandin E₂ synthase-1 (m-PGES-1), a target for anti-inflammatory drugs. The synthesis involves the condensation of this compound with ethyl potassium malonate, followed by an intramolecular cyclization to form a pyranopyridinone core structure.[11]

Logical Relationship Diagram

Applications Core 6-Chloro-2-methoxynicotinic Acid AmideCoupling Amide Coupling (HATU, SOCl₂, etc.) Core->AmideCoupling via -COOH Suzuki Suzuki Coupling (Pd Catalyst) Core->Suzuki via -Cl NucleophilicAddition Nucleophilic Addition & Cyclization Core->NucleophilicAddition at C4/C5 Condensation Condensation Reaction Core->Condensation via -COOH PDL1_HDAC6 Dual PD-L1/HDAC6 Inhibitors AmideCoupling->PDL1_HDAC6 PD1_Inhibitors PD-1/PD-L1 Inhibitors (Biaryl Structures) Suzuki->PD1_Inhibitors Exatecan Exatecan Intermediate (ADC Payload) NucleophilicAddition->Exatecan mPGES1 m-PGES-1 Inhibitors (Anti-inflammatory) Condensation->mPGES1

Caption: Synthetic utility of this compound.

Analytical Methodologies

Ensuring the purity of starting materials is paramount in drug development. A self-validating protocol relies on robust analytical methods.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase method is most appropriate.

  • Rationale: A C18 (octadecylsilyl) column is used, which separates compounds based on hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol). Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, ensuring it remains in its neutral form, which leads to better peak shape, improved retention, and reproducible results.

Protocol: Purity Determination by HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 210 nm[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 acetonitrile/water.

This method should provide a sharp, well-resolved peak for the main compound, allowing for accurate purity assessment (typically >95% for use in synthesis).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its direct precursor, 2-chloro-6-methoxypyridine (CAS 17228-64-7), provides a strong basis for hazard assessment.[12]

Hazard Identification
  • GHS Classification (Expected):

    • Skin Irritation (Category 2) - H315: Causes skin irritation.[12]

    • Eye Irritation (Category 2) - H319: Causes serious eye irritation.[12]

    • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[12]

Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166 standard).

  • Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat. Ensure gloves are inspected prior to use and replaced if damaged.

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated synthetic tool. Its value is defined by the strategic placement of three distinct functional groups, enabling complex, multi-step syntheses in a controlled and predictable manner. Its demonstrated role in the creation of advanced therapeutics for oncology and inflammatory diseases underscores its importance to the drug development community. For scientists engaged in the synthesis of novel bioactive molecules, a thorough understanding of this scaffold's properties, reactivity, and handling is not just beneficial—it is essential for innovation and success.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-chloro-2-methoxynicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details two principle strategies, starting from either dichlorinated or hydroxynicotinic acid derivatives. Each section offers a thorough examination of the starting materials, reaction mechanisms, and detailed experimental protocols. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of the synthetic process. All protocols are presented as self-validating systems, and key claims are supported by authoritative references. Visual aids in the form of Graphviz diagrams are included to illustrate the synthetic pathways.

Introduction

This compound is a pivotal building block in organic synthesis, particularly for the development of novel therapeutic agents and specialized agrochemicals. Its unique substitution pattern on the pyridine ring, featuring a carboxylic acid, a chloro group, and a methoxy group, allows for diverse functionalization and the construction of complex molecular architectures. This guide explores the most prevalent and practical synthetic strategies for its preparation, with a focus on providing actionable insights for laboratory and process chemistry.

The synthesis of this compound can be broadly categorized into two main approaches:

  • Strategy I: Beginning with a di-chlorinated nicotinic acid precursor and selectively introducing the methoxy group.

  • Strategy II: Starting with a mono-chlorinated, mono-hydroxylated nicotinic acid derivative and subsequently performing methylation.

This guide will delve into the specifics of each strategy, providing a clear and logical progression from readily available starting materials to the final product.

Synthetic Strategy I: From Dichlorinated Nicotinic Acid Derivatives

This strategy hinges on the preparation of a key intermediate, 2,6-dichloronicotinic acid, followed by a selective nucleophilic substitution to introduce the methoxy group at the 2-position.

Synthesis of the Key Intermediate: 2,6-Dichloronicotinic Acid

2,6-Dichloronicotinic acid is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals.[1] It is a white to off-white crystalline powder with a molecular formula of C6H3Cl2NO2.[1]

A common and efficient route to 2,6-dichloronicotinic acid begins with citrazinic acid (2,6-dihydroxyisonicotinic acid).[2] Citrazinic acid is an attractive precursor due to its commercial availability and the relative ease with which the hydroxyl groups can be replaced by chlorine atoms.

The conversion of citrazinic acid to 2,6-dichloroisonicotinic acid is typically achieved by heating with a strong chlorinating agent, such as phosphorus oxychloride (POCl3), in the presence of a phase-transfer catalyst like a tetraalkylammonium chloride.[2]

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid [2]

  • Materials:

    • Citrazinic acid (10.35 g, 66.7 mmol)

    • Tetraethylammonium chloride (11.05 g, 66.7 mmol)

    • Phosphorus oxychloride (20 mL, excess)

    • Crushed ice

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend citrazinic acid and tetraethylammonium chloride in phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.

    • Heat the reaction mixture at 130 °C for 18 hours.

    • Increase the temperature to 145 °C and continue heating for an additional 2 hours.

    • Cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the reaction.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the product as a white solid.

  • Expected Yield: 11.34 g (89%)

Selective Methoxylation of 2,6-Dichloronicotinic Acid

The selective introduction of a methoxy group at the 2-position of 2,6-dichloronicotinic acid is a critical step. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the chlorine at the 6-position. This regioselectivity is attributed to the electronic-withdrawing effect of the adjacent carboxylic acid group, which activates the 2-position towards nucleophilic aromatic substitution.

The reaction is typically carried out using sodium methoxide in methanol. Careful control of the reaction conditions, such as temperature and reaction time, is crucial to favor the mono-methoxylated product and minimize the formation of the di-methoxylated byproduct.

Conceptual Workflow: Selective Methoxylation

G start 2,6-Dichloronicotinic Acid reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) start->reagent product This compound reagent->product Selective Nucleophilic Aromatic Substitution side_product 2,6-Dimethoxynicotinic Acid (Side Product) reagent->side_product Further Substitution (Excess Reagent/Harsher Conditions)

Caption: Selective methoxylation of 2,6-dichloronicotinic acid.

Synthetic Strategy II: From Hydroxynicotinic Acid Derivatives

An alternative and often preferred route involves starting with a mono-chlorinated, mono-hydroxylated nicotinic acid derivative. This strategy offers the advantage of building the desired substitution pattern in a more controlled manner.

Starting Material: 2-Chloro-6-hydroxynicotinic acid

2-Chloro-6-hydroxynicotinic acid is a key starting material for this synthetic pathway.[3] It is a versatile intermediate in the synthesis of various bioactive molecules.[3]

Methylation of 2-Chloro-6-hydroxynicotinic acid

The hydroxyl group of 2-chloro-6-hydroxynicotinic acid can be methylated to introduce the desired methoxy group. A common method involves the formation of the methyl ester of the carboxylic acid concurrently with the methylation of the hydroxyl group. This is often achieved using a methylating agent such as methyl iodide in the presence of a base like silver carbonate.

Experimental Protocol: Synthesis of Methyl 2-chloro-6-methoxynicotinate [1]

  • Materials:

    • 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol)

    • Chloroform (30 mL)

    • Silver carbonate (11.0 g, 39.8 mmol)

    • Methyl iodide (3.77 mL, 60.5 mmol)

    • Ethyl acetate

    • Heptane

  • Procedure:

    • Dissolve 2-chloro-6-hydroxynicotinic acid in chloroform in a round-bottomed flask.

    • Sequentially add silver carbonate and methyl iodide to the solution.

    • Stir the reaction mixture at 50 °C for 3 hours. Monitor the reaction progress by TLC.

    • After completion, filter the mixture under vacuum and wash the filter cake with chloroform.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography using a gradient of 0-100% ethyl acetate in heptane.

    • Collect the target fractions and concentrate under reduced pressure to afford methyl 2-chloro-6-methoxynicotinate as a white powder.

  • Expected Yield: 2.42 g (69%)

Hydrolysis of the Methyl Ester

The final step in this synthetic sequence is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide in a mixture of water and an organic solvent like methanol, is commonly employed.

General Protocol: Hydrolysis of Methyl 6-chloro-2-methoxynicotinate

  • Materials:

    • Methyl 6-chloro-2-methoxynicotinate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2-3, which will precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Overall Synthetic Pathways

The two primary synthetic strategies discussed are summarized in the diagram below.

G cluster_0 Strategy I cluster_1 Strategy II citrazinic Citrazinic Acid dichloro 2,6-Dichloronicotinic Acid citrazinic->dichloro POCl3, Et4NCl final_product This compound dichloro->final_product NaOMe, MeOH (Selective Methoxylation) hydroxychloro 2-Chloro-6-hydroxynicotinic Acid ester Methyl 6-chloro-2-methoxynicotinate hydroxychloro->ester CH3I, Ag2CO3 ester->final_product NaOH, H2O/MeOH (Hydrolysis)

Caption: Overview of synthetic strategies for this compound.

Purification and Characterization

The final product, this compound, is typically a solid at room temperature. Purification is most commonly achieved by recrystallization from a suitable solvent system. The purity of the compound can be assessed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Methyl iodide (CH3I): Toxic and a suspected carcinogen.

  • Strong acids and bases: Corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound can be effectively accomplished through two primary, reliable strategies. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this valuable chemical intermediate.

References

Introduction: The Strategic Importance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-methoxynicotinic Acid: From Foundational Chemistry to a Key Pharmaceutical Intermediate

This compound (CAS No. 503000-87-1) is a substituted pyridine derivative that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on the pyridine ring provides a versatile platform for a wide range of chemical transformations. The chloro and carboxylic acid moieties serve as reactive handles for nucleophilic substitution, coupling reactions, and amide bond formation, while the methoxy group electronically influences the reactivity of the aromatic ring.

This guide provides a comprehensive overview of the discovery and history of this compound, not as a singular event, but as an evolutionary outcome of advancements in pyridine chemistry. We will explore the foundational synthesis of its precursors, detail established and modern synthetic protocols, and discuss its pivotal role as an intermediate in the development of high-value chemical entities.

Part 1: Historical Context and the Genesis of Chlorinated Nicotinic Acids

The history of this compound is intrinsically linked to the broader development of methods to functionalize the pyridine ring. The discovery of this specific molecule is not attributed to a single breakthrough but rather to the logical progression of synthetic organic chemistry. Early research focused on establishing reliable methods for creating simpler, yet essential, chlorinated and hydroxylated nicotinic acid derivatives.

Key precursors whose syntheses paved the way for more complex structures include:

  • 6-Hydroxynicotinic Acid: This compound is a fundamental precursor. Historical methods for its synthesis include the prolonged action of ammonium hydroxide on methyl coumalate, a method based on the work of von Pechmann.[3] Its availability was a critical first step, as the hydroxyl group could later be converted to a chloro group.

  • 6-Chloronicotinic Acid: The ability to introduce a chlorine atom onto the pyridine ring was a significant advancement. Methods for its synthesis include the reaction of isocinchomeronic acid-N-oxide with acetic anhydride and triethylamine.[4] More modern, environmentally conscious methods involve the direct oxidation of 2-chloro-5-methylpyridine using oxygen under cobalt acetate catalysis, avoiding the use of harsh oxidants like potassium permanganate.[5] This compound is a known environmental transformation product of neonicotinoid insecticides like Imidacloprid and Acetamiprid.[6]

  • 2-Chloronicotinic Acid: As a key pharmaceutical intermediate itself, 2-chloronicotinic acid's synthesis has been extensively studied.[1] Routes include the chlorination of nicotinic acid-N-oxide using phosphoryl chloride (POCl₃), though this method often suffers from low yield due to poor regioselectivity. Other approaches start from 2-chloro-3-methylpyridine or 2-chloro-3-cyanopyridine.

The development of robust synthetic routes to these foundational molecules provided the chemical toolbox necessary for the creation of di-substituted derivatives like this compound.

Part 2: Synthetic Methodologies for this compound

The primary and most direct synthesis of this compound and its esters relies on the strategic functionalization of a pre-existing di-substituted pyridine ring. The most common starting material is 2-Chloro-6-hydroxynicotinic acid.

Primary Synthetic Pathway: O-Methylation of 2-Chloro-6-hydroxynicotinic Acid

The core of this synthesis is the methylation of the hydroxyl group at the 6-position. Given that the starting material exists predominantly as the 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid tautomer, a suitable methylating agent is required to form the more stable methoxy derivative.

Experimental Protocol: Synthesis of Methyl 2-chloro-6-methoxynicotinate [7]

This protocol details the synthesis of the methyl ester, a direct precursor which can be hydrolyzed to the target carboxylic acid.

Step 1: Reaction Setup

  • To a 50 mL round-bottomed flask, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol).

  • Add chloroform (30 mL) and stir until the solid is completely dissolved.

Step 2: Reagent Addition

  • Sequentially add silver carbonate (Ag₂CO₃) (11.0 g, 39.8 mmol). Silver carbonate acts as a base to deprotonate the acidic proton, facilitating methylation.

  • Add methyl iodide (CH₃I) (3.77 mL, 60.5 mmol). Methyl iodide is the methylating agent.

Step 3: Reaction Execution

  • Heat the reaction mixture to 50 °C.

  • Stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Workup and Isolation

  • After the reaction is complete, cool the mixture and filter it under vacuum to remove insoluble silver salts.

  • Wash the filter cake with additional chloroform.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.

  • Collect the target fractions and concentrate under reduced pressure to afford methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (yield: 2.42 g, 69%).[7]

Data Presentation

Table 1: Reagents and Their Functions in the Synthesis

ReagentChemical FormulaRole in ReactionKey Considerations
2-Chloro-6-hydroxynicotinic acidC₆H₄ClNO₃Starting MaterialThe core scaffold for functionalization.
ChloroformCHCl₃SolventProvides a non-protic medium for the reaction.
Silver CarbonateAg₂CO₃BaseActivates the substrate for methylation by deprotonation.
Methyl IodideCH₃IMethylating AgentProvides the methyl group for the O-methylation. It is volatile and should be handled in a fume hood.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product Start 2-Chloro-6-hydroxynicotinic acid Reaction Reaction at 50°C for 3h Start->Reaction Reagent1 CH3I (Methyl Iodide) Reagent1->Reaction Reagent2 Ag2CO3 (Base) Reagent2->Reaction Solvent Chloroform (Solvent) Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification End Methyl 2-chloro-6-methoxynicotinate Purification->End

Caption: Workflow for the synthesis of Methyl 2-chloro-6-methoxynicotinate.

Part 3: The Role of this compound in Drug Discovery

The strategic value of this compound lies in its utility as a versatile intermediate. The distinct reactivity of its functional groups allows for sequential and site-selective modifications, which is a cornerstone of modern medicinal chemistry.

  • Amide Coupling: The carboxylic acid group is readily converted into an amide via standard coupling reagents (e.g., HATU, EDC). This allows for the introduction of a vast array of amine-containing fragments, enabling chemists to build molecular complexity and explore structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position can be displaced by various nucleophiles, such as amines or thiols. This reaction is fundamental for attaching different side chains or building larger heterocyclic systems. For example, related dichlorinated pyridines are used to synthesize key intermediates for antiemetic drugs through regioselective substitution reactions.[8]

  • Cross-Coupling Reactions: The chloro group also serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of carbon-carbon or carbon-nitrogen bonds to further elaborate the molecular structure.

The presence of the methoxy group is not merely passive; it influences the electronic properties of the pyridine ring, affecting the regioselectivity and rate of subsequent reactions. This electronic tuning is a subtle but critical aspect of its utility. Its role as a building block is crucial for creating drugs with potential analgesic, anti-inflammatory, and antimicrobial properties.[2]

Visualization of the Molecular Scaffold

Caption: Reactive sites and utility of the this compound scaffold.

Conclusion

The discovery and application of this compound represent a story of chemical evolution rather than a singular invention. Its existence is predicated on decades of foundational research into the synthesis and functionalization of the pyridine nucleus. Established protocols, primarily involving the O-methylation of 2-chloro-6-hydroxynicotinic acid, provide reliable access to this valuable compound. For researchers and drug development professionals, this compound is not just a reagent, but a strategic tool that offers multiple avenues for molecular elaboration, making it a highly sought-after intermediate in the quest for novel therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, multi-step protocol for the synthesis of 6-chloro-2-methoxynicotinic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and rationale for each stage of the synthesis. The protocol begins with the chlorination of 2,6-dihydroxynicotinic acid, followed by esterification, regioselective methoxylation, and concluding with basic hydrolysis to yield the final product.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. Its unique arrangement of chloro, methoxy, and carboxylic acid functional groups on the pyridine scaffold makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of multiple reaction sites allows for diverse chemical modifications, enabling the exploration of a wide chemical space in drug discovery programs.

The synthetic strategy outlined herein is designed to be robust and scalable, proceeding through several key intermediates: 2,6-dichloronicotinic acid, its corresponding methyl ester, and methyl 6-chloro-2-methoxynicotinate. Each step has been optimized to ensure high yield and purity, with explanations provided for the choice of reagents and reaction conditions.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step reaction sequence starting from 2,6-dihydroxynicotinic acid.

Synthesis_Workflow A 2,6-Dihydroxynicotinic Acid B 2,6-Dichloronicotinic Acid A->B Step 1: Chlorination (POCl₃) C Methyl 2,6-Dichloronicotinate B->C Step 2: Esterification (MeOH, SOCl₂) D Methyl 6-Chloro-2-methoxynicotinate C->D Step 3: Selective Methoxylation (NaOMe, MeOH) E 6-Chloro-2-methoxynicotinic Acid D->E Step 4: Hydrolysis (NaOH)

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water; handle with extreme care.

Step 1: Synthesis of 2,6-Dichloronicotinic Acid

Principle: The hydroxyl groups of 2,6-dihydroxynicotinic acid are converted to chloro groups using a strong chlorinating agent, phosphorus oxychloride. The pyridine tautomerizes to its pyridone form, allowing the hydroxyl groups to react similarly to enols. Phosphorus oxychloride is a standard reagent for this type of transformation on heterocyclic systems.[3]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxynicotinic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (10.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with vigorous stirring in a large beaker.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude 2,6-dichloronicotinic acid is dried under vacuum. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.

Reagent/SolventMolar Eq.Purpose
2,6-Dihydroxynicotinic Acid1.0Starting Material
Phosphorus Oxychloride (POCl₃)10.0Chlorinating Agent
Step 2: Synthesis of Methyl 2,6-Dichloronicotinate

Principle: The carboxylic acid of 2,6-dichloronicotinic acid is converted to its methyl ester via Fischer esterification. Thionyl chloride is used to generate the acyl chloride in situ, which then rapidly reacts with methanol to form the ester. This method is highly efficient for the esterification of aromatic carboxylic acids.[4]

Protocol:

  • Suspend 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-dichloronicotinate as a solid.

Reagent/SolventMolar Eq.Purpose
2,6-Dichloronicotinic Acid1.0Substrate
Methanol (MeOH)SolventReagent and Solvent
Thionyl Chloride (SOCl₂)2.0Esterification Catalyst
Step 3: Regioselective Synthesis of Methyl 6-Chloro-2-methoxynicotinate

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chloride at the C2 position of the pyridine ring is more susceptible to nucleophilic attack than the chloride at the C6 position. This regioselectivity is due to the electron-withdrawing effect of the pyridine nitrogen atom, which preferentially activates the ortho (C2) and para (C4) positions. The methoxide ion acts as the nucleophile, displacing the C2 chloride.

Protocol:

  • Dissolve methyl 2,6-dichloronicotinate (1.0 eq) in anhydrous methanol (15 vol).

  • Add a solution of sodium methoxide in methanol (1.1 eq, typically a 25-30 wt% solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the product by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude methyl 6-chloro-2-methoxynicotinate by flash column chromatography on silica gel.

Reagent/SolventMolar Eq.Purpose
Methyl 2,6-Dichloronicotinate1.0Substrate
Sodium Methoxide (NaOMe)1.1Nucleophile
Anhydrous Methanol (MeOH)SolventSolvent
Step 4: Synthesis of this compound

Principle: The final step is the saponification (basic hydrolysis) of the methyl ester to the corresponding carboxylic acid. Sodium hydroxide in a mixture of water and a co-solvent is used to cleave the ester bond, followed by acidification to protonate the carboxylate salt and precipitate the final product.

Protocol:

  • Dissolve methyl 6-chloro-2-methoxynicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield pure this compound.

Reagent/SolventMolar Eq.Purpose
Methyl 6-Chloro-2-methoxynicotinate1.0Substrate
Sodium Hydroxide (NaOH)2.0-3.0Hydrolysis Reagent
Methanol/WaterSolventSolvent System
Hydrochloric Acid (HCl)-Acidification

Conclusion

The protocol detailed in this application note provides a reliable and logical pathway for the synthesis of this compound. By carefully controlling the reaction conditions at each stage, from chlorination to the final hydrolysis, high-purity material can be obtained in good overall yield. The principles of chemical reactivity and regioselectivity discussed herein offer valuable insights for adapting this synthesis to related targets. This guide is intended to empower researchers in their synthetic endeavors within the fields of pharmaceutical and agrochemical development.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 6-Chloro-2-methoxynicotinic acid, a key intermediate in pharmaceutical synthesis. A robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and is detailed herein. This document provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, guidelines for method validation in accordance with international standards, and a systematic troubleshooting guide. The intended audience includes researchers, quality control analysts, and drug development professionals who require accurate and precise quantification of this compound.

Introduction: The Analytical Imperative for this compound

This compound (MW: 187.58 g/mol ) is a substituted pyridine carboxylic acid derivative.[1] Its structural congeners, such as 6-chloronicotinic acid and 2-chloronicotinic acid, are recognized as important building blocks in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[2][3] Given its role as a critical intermediate, the purity and concentration of this compound must be meticulously controlled to ensure the safety and efficacy of the final product. HPLC is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The acidic nature of the carboxylic acid group and the aromaticity of the pyridine ring are the primary chemical features influencing the chromatographic behavior of this molecule. A reversed-phase HPLC method is ideally suited for this analysis, as it allows for the separation of polar and non-polar compounds. By carefully selecting the stationary phase and mobile phase conditions, a robust and reproducible method can be achieved.

Experimental Workflow: From Sample to Result

The entire analytical process, from the initial sample preparation to the final data interpretation, is a sequence of critical steps. Each step must be carefully controlled to ensure the integrity of the final result.

HPLC_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing A Weighing of This compound (Standard and Sample) B Dissolution in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Sonication to Ensure Complete Dissolution B->C D Filtration through 0.45 µm Syringe Filter C->D E Injection into HPLC System D->E F Separation on C18 Column E->F G Detection by UV Detector F->G H Chromatogram Generation G->H I Peak Integration and Quantification H->I J Report Generation I->J

Caption: A generalized workflow for the HPLC analysis of this compound.

Detailed Analytical Protocol

This section provides the detailed, step-by-step methodology for the analysis. The choices for each parameter are grounded in established chromatographic principles to ensure a robust separation.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Acid: Phosphoric acid (H₃PO₄) or Formic acid, analytical grade.

  • Standard: this compound reference standard of known purity (≥99%).

Chromatographic Conditions

The conditions below have been optimized for the separation of this compound from potential impurities.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Isocratic: A suitable starting point is a 60:40 (A:B) mixture. A gradient may be necessary if closely eluting impurities are present.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Causality Behind Choices:

  • C18 Column: The non-polar C18 stationary phase is well-suited for retaining the aromatic pyridine ring of the analyte through hydrophobic interactions.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase (Mobile Phase A) is critical.[4] It serves to suppress the ionization of the carboxylic acid group (pKa ~4-5) on the analyte. In its protonated, neutral form, the analyte exhibits more consistent retention and improved peak shape, preventing the peak tailing often seen with acidic compounds.[5]

  • Acetonitrile (ACN): ACN is a common organic modifier in reversed-phase HPLC. It has a low viscosity and UV cutoff, making it compatible with the chosen detection wavelength.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[6]

  • UV Detection at 265 nm: This wavelength is chosen based on the UV absorbance spectrum of nicotinic acid derivatives, which typically show strong absorbance in this region, providing good sensitivity.[7]

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

The preparation will depend on the sample matrix. For a bulk drug substance:

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound.

  • Follow steps 2-6 as described for the Standard Solution Preparation.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is one that has been rigorously tested to prove its suitability for the intended purpose. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is typically demonstrated by injecting a placebo, a standard, and a spiked sample to show no interference at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The acceptance criterion is typically a relative standard deviation (RSD) of ≤ 2.0%.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[9]

Typical Validation Data (Example)
Validation ParameterSpecificationTypical Result
Linearity r² ≥ 0.999r² = 0.9998
Accuracy 98.0% - 102.0% Recovery99.5% - 101.2%
Repeatability RSD ≤ 2.0%RSD = 0.8%
Intermediate Precision RSD ≤ 2.0%RSD = 1.2%
Robustness No significant impact on resultsSystem suitability parameters met under varied conditions (e.g., flow rate ±0.1 mL/min, column temp ±2°C)

Troubleshooting Common HPLC Issues

Even a robust method can encounter problems. A systematic approach to troubleshooting is essential to minimize downtime and ensure data quality.[12][13][14]

HPLC_Troubleshooting cluster_Pressure Pressure Issues cluster_Peak Peak Shape Issues cluster_Retention Retention Time Issues Start Identify Chromatographic Problem P1 High Backpressure Start->P1 P2 Low/Fluctuating Pressure Start->P2 P3 Peak Tailing Start->P3 P4 Split/Broad Peaks Start->P4 P5 Shifting Retention Times Start->P5 S1 Check for Blockages: - Column Frit - Guard Column - Tubing P1->S1 S2 Check for Leaks: - Fittings - Pump Seals - Purge Valve P2->S2 S3 Ensure Mobile Phase pH is low enough Check for column degradation P3->S3 S4 Check for column void Ensure sample solvent is compatible with mobile phase P4->S4 S5 Verify mobile phase composition and flow rate Ensure column is equilibrated P5->S5

Caption: A decision tree for troubleshooting common HPLC problems.[5][6][12]

Common Scenarios & Solutions:

  • High Backpressure: This is often caused by a blockage in the system.[6] Systematically check components in reverse order of flow (column, tubing, injector) to isolate the blockage. Flushing the column may resolve the issue.[14]

  • Peak Tailing: For an acidic compound like this compound, tailing is often due to secondary interactions with the silica support of the column or insufficient mobile phase buffering.[5][12] Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the analyte.

  • Retention Time Shifts: Inconsistent mobile phase preparation is a common cause.[13] Ensure accurate measurement of all components. Drifting retention times can also indicate column aging or temperature fluctuations.[12]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By adhering to the prescribed chromatographic conditions, proper solution preparation, and a systematic approach to method validation, laboratories can achieve accurate and precise results essential for quality control and regulatory compliance in the pharmaceutical industry. The provided troubleshooting guide serves as a practical tool for resolving common analytical challenges, ensuring the long-term performance of the method.

References

Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-Chloro-2-methoxynicotinic acid. As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical, for which ¹H NMR spectroscopy is the premier analytical technique. This document outlines the theoretical basis for the expected spectrum, a detailed experimental protocol including confirmatory deuterium exchange, and a thorough guide to spectral interpretation. The methodologies described herein are designed to ensure high-quality, reproducible results for researchers engaged in the synthesis and analysis of related heterocyclic compounds.

Introduction

This compound is a trifunctionalized pyridine ring, featuring an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a carboxylic acid moiety. This unique combination of substituents makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The precise arrangement of these functional groups dictates the molecule's reactivity and biological activity, necessitating unambiguous structural verification.

¹H NMR spectroscopy offers unparalleled insight into molecular structure by probing the chemical environment of hydrogen nuclei. By analyzing chemical shifts, signal multiplicities (spin-spin coupling), and signal integrals, one can piece together the molecular framework. For a molecule like this compound, ¹H NMR provides a distinct fingerprint, allowing for confirmation of its identity and assessment of its purity.

This guide serves as a practical resource, detailing the causality behind experimental choices and providing a self-validating protocol for obtaining and interpreting a high-fidelity ¹H NMR spectrum of the title compound.

Theoretical Spectral Analysis

A proactive analysis of the molecular structure of this compound allows for a robust prediction of its ¹H NMR spectrum. The molecule possesses four distinct types of protons.

Molecular Structure:

Chemical Structure of this compound
  • Aromatic Protons (H-4 and H-5): The pyridine ring contains two adjacent protons at the C4 and C5 positions.

    • Multiplicity: Being adjacent, they will couple to each other, resulting in a pair of doublets (an AX spin system). The coupling constant, ³JH4-H5, is expected to be in the typical range for ortho-coupling in aromatic systems.

    • Chemical Shift: The electron-withdrawing nature of the pyridine nitrogen, the C6-chloro group, and the C3-carboxylic acid group will deshield these protons, shifting them downfield. Conversely, the C2-methoxy group is electron-donating via resonance, which tends to shield the ring protons, particularly at the para-position (H-5). The carboxylic acid's strong deshielding effect on the adjacent H-4 proton suggests that H-4 will resonate at a lower field (higher ppm) than H-5.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with.

    • Multiplicity: This will result in a sharp singlet.

    • Chemical Shift: The signal is expected in the typical region for an aryl methoxy group, generally around 3.9–4.2 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is highly acidic and labile.

    • Multiplicity: It typically appears as a broad singlet due to rapid chemical exchange and hydrogen bonding.[1][2]

    • Chemical Shift: This is the most deshielded proton in the molecule, appearing far downfield, often in the 10–13 ppm range.[1][3] Its exact position is highly sensitive to solvent, concentration, and temperature.[3]

    • Confirmation: The identity of this peak is unequivocally confirmed by its disappearance upon exchange with deuterium oxide (D₂O).[4][5]

Experimental Protocol

This section provides a detailed, self-validating workflow for acquiring a high-quality ¹H NMR spectrum.

Materials and Equipment
  • Analyte: this compound

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). Rationale: DMSO-d₆ is an excellent choice for carboxylic acids as it is a polar, aprotic solvent that effectively solvates the molecule and forms hydrogen bonds, often resulting in a sharper -COOH proton signal compared to less polar solvents like CDCl₃.[6]

  • Internal Standard: Tetramethylsilane (TMS) (optional, as solvent residual peak can be used for referencing).

  • Reagent for Exchange: Deuterium Oxide (D₂O, ≥99.9% D).

  • Equipment: NMR spectrometer (400 MHz or higher recommended), 5 mm NMR tubes, volumetric flasks, and micropipettes.

Experimental Workflow Diagram

experimental_workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_confirm Part 3: Confirmatory Test cluster_analysis Part 4: Data Analysis A Weigh ~10-15 mg of This compound B Dissolve in ~0.6 mL of DMSO-d6 in an NMR tube A->B C Cap and vortex until fully dissolved B->C D Insert sample into NMR spectrometer and perform standard shimming C->D Sample Ready E Acquire initial 1H NMR spectrum D->E F Add 1-2 drops of D2O to the NMR tube E->F Initial Spectrum Obtained G Shake gently to mix F->G H Re-acquire 1H NMR spectrum G->H I Process spectra (phasing, baseline correction) H->I Final Spectrum Obtained J Calibrate chemical shift to residual DMSO peak (δ ~2.50 ppm) I->J K Integrate signals and analyze multiplicities J->K L Compare spectra before and after D2O addition K->L

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10–15 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

  • Dissolution: Using a pipette, add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Initial Spectrum Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.[7][8]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).

  • Confirmatory D₂O Exchange:

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of D₂O directly into the tube.[4]

    • Cap the tube and invert it several times to ensure thorough mixing.

    • Re-insert the sample into the spectrometer. It is not typically necessary to re-shim extensively.

    • Acquire a second ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Data Processing:

    • Process both spectra using the NMR software (e.g., Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale by setting the residual protio-solvent peak of DMSO-d₅ to δ 2.50 ppm.

    • Integrate all signals to determine the relative ratios of the protons.

    • Analyze the coupling patterns and measure the coupling constants (J-values).

Data Analysis and Interpretation

The acquired spectrum should be analyzed by assigning each signal to the corresponding protons in the molecule.

Structure-Spectrum Correlation Diagram

Caption: Correlation of molecular structure to expected ¹H NMR signals.

Expected Data Summary
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
-COOH10.0 - 13.0Broad Singlet1HN/ASignal disappears upon D₂O exchange. Position is solvent and concentration dependent.[3]
H-48.2 - 8.4Doublet (d)1H³JH4-H5 ≈ 8-9 HzDownfield due to adjacent electron-withdrawing COOH group.
H-57.4 - 7.6Doublet (d)1H³JH4-H5 ≈ 8-9 HzUpfield relative to H-4 due to para electron-donating OCH₃ group.
-OCH₃3.9 - 4.2Singlet (s)3HN/ACharacteristic chemical shift for an aryl methoxy group.
Detailed Peak Assignment Walkthrough
  • Identify the -COOH Proton: Locate the very broad signal in the far downfield region (>10 ppm). Confirm its identity by observing its complete disappearance in the spectrum taken after the D₂O shake.[4][5]

  • Identify the -OCH₃ Protons: Find the sharp singlet integrating to 3H, expected around 4.0 ppm. This is one of the most straightforward assignments.

  • Assign the Aromatic Protons:

    • Locate the two doublets in the aromatic region (7.0-8.5 ppm), each integrating to 1H.

    • Confirm that their coupling constants are identical, as they are coupled to each other.

    • The doublet at the lower field (higher ppm value) is assigned to H-4, which is deshielded by the adjacent carboxylic acid group.

    • The doublet at the higher field (lower ppm value) is assigned to H-5.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its structural verification. The four distinct signals—a far downfield broad singlet for the carboxylic proton, two coupled doublets in the aromatic region, and a sharp singlet for the methoxy group—are fully consistent with the proposed structure. The D₂O exchange experiment serves as an essential validation step, confirming the assignment of the labile acid proton. This application note provides a robust and reliable protocol for researchers, ensuring accuracy and reproducibility in the analysis of this important chemical intermediate.

References

Application Notes and Protocols: 13C NMR Analysis of 6-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Verification

6-Chloro-2-methoxynicotinic acid is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug development. Its structural features, including the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the carboxylic acid moiety, make it a versatile synthon for creating complex molecular architectures. Accurate structural confirmation of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique that provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering unambiguous evidence of the molecular framework. This application note provides a detailed guide to the ¹³C NMR data of this compound, an interpretation of its spectrum based on established substituent effects, and a comprehensive protocol for data acquisition.

Part 1: Predicted ¹³C NMR Data and Interpretation

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found, a highly accurate prediction can be generated based on the known chemical shifts of pyridine and the well-documented effects of its substituents.[1][2] The analysis provides a reliable reference for researchers synthesizing or utilizing this compound.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Chemical Shifts:

The chemical shifts (δ) are predicted for a standard deuterated solvent like DMSO-d₆. The values are influenced by the electronegativity and resonance effects of the chloro, methoxy, and carboxylic acid groups.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Carboxyl)~165.5The carbonyl carbon of a carboxylic acid typically appears in this downfield region.[3]
C2 (-OCH₃)~162.0Directly attached to the electronegative nitrogen and an oxygen atom of the electron-donating methoxy group, resulting in a significant downfield shift.[1]
C6 (-Cl)~150.0Attached to both the ring nitrogen and the electronegative chlorine atom, causing a strong deshielding effect.
C4 ~141.0The para-position relative to the C-2 methoxy group and meta to the C-6 chloro group. Experiences deshielding from the nitrogen atom.[2]
C3 (-COOH)~118.0The ipso-carbon attached to the carboxylic acid group and ortho to the strongly donating methoxy group, which shifts it upfield relative to other ring carbons.
C5 ~112.0Positioned ortho to the chloro group and meta to the methoxy group. Experiences a moderate shielding effect.
-OCH₃ (Methyl)~54.0A typical chemical shift for a methoxy group attached to an aromatic ring.[4]

Causality of Chemical Shifts:

  • Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding (downfield shift) of the adjacent α-carbons (C2 and C6) and the γ-carbon (C4) compared to benzene.[2]

  • 2-Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, it significantly shields the ortho (C3) and para (C5, though C5 is meta here) positions, causing an upfield shift. It strongly deshields the ipso-carbon (C2) to which it is attached.

  • 6-Chloro Group (-Cl): The chlorine atom is electronegative, causing a deshielding effect on the ipso-carbon (C6). Its influence on other ring carbons is more complex but generally contributes to a downfield shift.

  • 3-Carboxylic Acid Group (-COOH): This electron-withdrawing group deshields the ipso-carbon (C3) and has a smaller deshielding effect on the other ring carbons. The carbonyl carbon itself is highly deshielded.

Part 2: Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a robust, step-by-step protocol for obtaining a high-quality, standard proton-decoupled ¹³C NMR spectrum.

Workflow Overview:

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

I. Sample Preparation

  • Weighing the Sample: Accurately weigh 20-50 mg of this compound. Higher concentrations are preferable for ¹³C NMR due to its low natural abundance (1.1%), which leads to lower sensitivity compared to ¹H NMR.[5]

  • Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of compounds, including those with carboxylic acid groups. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives. Use approximately 0.6 mL of solvent for a standard 5 mm NMR tube.[6]

  • Dissolution: Add the solvent to the vial containing the sample. Ensure complete dissolution by gentle vortexing or brief sonication. A homogenous solution is critical for acquiring high-quality spectra with sharp lines.[5]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool placed inside the pipette to prevent magnetic field distortions.[7]

  • Labeling: Clearly label the NMR tube with the sample identity.

II. Instrument Setup & Data Acquisition

This protocol assumes a standard Fourier Transform NMR spectrometer (e.g., 400-600 MHz).

  • Sample Insertion: Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, symmetrical peaks.[6]

  • Tuning: Tune the ¹³C probe to the correct frequency to ensure maximum energy transfer and sensitivity.

  • Setting Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).[8]

    • Spectral Width (SW): Set a spectral width that covers the entire expected range of carbon signals, typically from 0 to 220 ppm.[9]

    • Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): This is the time allowed for nuclear spins to return to thermal equilibrium between pulses.[10] For a standard qualitative spectrum, a delay of 1-2 seconds is often sufficient.[11]

      • For Quantitative Analysis: For accurate integration (e.g., in purity assessments), the relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any carbon in the molecule.[12] This is especially critical for quaternary carbons (like C2, C3, and C6 in this molecule), which have very long T₁ values. An inverse-gated decoupling sequence should also be used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise distort signal intensities.[13]

    • Acquisition Time (AQ): Typically set between 1 to 2 seconds to ensure good digital resolution of the peaks.

  • Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

III. Data Processing

  • Fourier Transformation: Once the acquisition is complete, the Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (ft or efp command).

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. Use the known chemical shift of the deuterated solvent as a reference (e.g., DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm). If tetramethylsilane (TMS) is used as an internal standard, set its peak to 0.00 ppm.

References

Application Notes and Protocols: 6-Chloro-2-methoxynicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-2-methoxynicotinic acid is a highly functionalized pyridine derivative that serves as a versatile and powerful building block in modern organic synthesis. Its strategic placement of three distinct functional groups—a carboxylic acid, a methoxy group, and a reactive chlorine atom—provides orthogonal chemical handles for sequential, selective transformations. This guide details its primary applications, focusing on its utility in constructing complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We provide in-depth mechanistic insights, validated experimental protocols, and data-driven analyses to empower researchers in leveraging this scaffold for drug discovery and development.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound (C₇H₆ClNO₃, MW: 187.58 g/mol ) is a crystalline solid valued for its unique electronic and steric profile.[1] The pyridine ring is a common motif in bioactive molecules, and this particular substitution pattern offers chemists a pre-packaged solution for rapid diversification.

The three key reactive sites are:

  • Carboxylic Acid (C3-position): This group is the primary handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse amine-containing fragments.[2] It can also be converted to esters, aldehydes, or other functionalities.

  • Chloro Group (C2-position): The chlorine atom is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile formation of C-C, C-N, and C-O bonds.

  • Methoxy Group (C6-position): While less reactive, the electron-donating methoxy group influences the electronics of the pyridine ring, activating the C5-position for potential electrophilic aromatic substitution and modulating the reactivity of the adjacent chloro group.

This trifecta of functionality allows for a logical and controlled synthetic sequence, enabling the construction of complex, three-dimensional molecules from a simple, commercially available starting material.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability and broad substrate scope.

2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful method for installing new carbon-based substituents (aryl, heteroaryl, vinyl, alkyl) at the C2-position. This reaction is central to building bi-aryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals.

Mechanistic Rationale: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like proto-dehalogenation. A typical catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an activated boronic acid or ester, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst. Phosphine-based ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle. A weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.

Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Reagents: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(OAc)2, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., 1,4-Dioxane/H2O) setup Combine reagents in a flame-dried flask under inert gas (Argon or Nitrogen). heat Heat reaction mixture (e.g., 80-100 °C) setup->heat monitor Monitor progress by TLC or LC-MS until starting material is consumed. heat->monitor quench Cool to RT. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). monitor->quench wash Wash organic layer with brine, dry over Na2SO4, and concentrate. quench->wash purify Purify crude product via flash column chromatography. wash->purify final_product final_product purify->final_product Final Product: 2-Aryl-6-methoxynicotinic acid

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2.1: Synthesis of 2-(4-methylphenyl)-6-methoxynicotinic acid

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried 50 mL round-bottom flask, add this compound (1.00 g, 5.33 mmol, 1.0 eq), 4-methylphenylboronic acid (0.87 g, 6.40 mmol, 1.2 eq), and potassium carbonate (1.47 g, 10.66 mmol, 2.0 eq).

  • Add Pd(OAc)₂ (24 mg, 0.107 mmol, 2 mol%) and SPhos (87 mg, 0.213 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.

  • Stir the mixture vigorously and heat to 90 °C in an oil bath for 4-6 hours.

  • Monitor the reaction by TLC (Mobile Phase: 50% EtOAc/Hexanes with 1% acetic acid) until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with 50 mL of water and acidify to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution from 20% to 60% EtOAc in hexanes) to afford the title compound as a white solid.

Reactant 1Reactant 2Catalyst / LigandBase / SolventYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O~85%
This compound3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃ / DME~78%
This compound4-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O~91%
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Core Application II: Amide Bond Formation

The carboxylic acid at the C3-position is an ideal anchor point for constructing amide libraries, a critical task in drug discovery. Direct amidation of carboxylic acids and amines is thermodynamically unfavorable, thus requiring the use of coupling reagents.[3]

Mechanistic Rationale: Coupling reagents like HATU, HOBt/EDC, or phosphonium salts activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[2] For example, the carboxylate attacks the coupling reagent to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide and a non-reactive byproduct (e.g., urea derivative from EDC). The choice of coupling agent and additives (like HOBt) can help increase reaction rates and suppress side reactions, such as racemization of chiral substrates.[4]

Diagram: Sequential Functionalization Strategy

G cluster_path1 Path A: Amidation First cluster_path2 Path B: Coupling First start 6-Chloro-2-methoxy nicotinic acid amide Amide Coupling (HATU, Amine) start->amide suzuki2 Suzuki Coupling (Boronic Acid, Pd Cat.) start->suzuki2 amide_product Amide Intermediate amide->amide_product suzuki1 Suzuki Coupling (Boronic Acid, Pd Cat.) amide_product->suzuki1 final_product Di-substituted Pyridine Product suzuki1->final_product acid_product Acid Intermediate suzuki2->acid_product amide2 Amide Coupling (HATU, Amine) acid_product->amide2 amide2->final_product

Caption: Orthogonal synthesis strategy using the two main reactive sites.

Protocol 3.1: Synthesis of N-benzyl-6-chloro-2-methoxynicotinamide

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.00 g, 5.33 mmol, 1.0 eq) in anhydrous DMF (20 mL) in a 100 mL round-bottom flask under an argon atmosphere.

  • Add DIPEA (1.86 mL, 10.66 mmol, 2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (2.23 g, 5.86 mmol, 1.1 eq) in one portion. The solution may turn yellow. Stir for 10 minutes to allow for pre-activation.

  • Add benzylamine (0.64 mL, 5.86 mmol, 1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into 100 mL of cold water, leading to the precipitation of a solid.

  • If a solid precipitates, filter the mixture, wash the solid with water and then with cold diethyl ether. Dry under vacuum.

  • If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

This compound is a cornerstone building block for synthetic and medicinal chemists. Its predictable and orthogonal reactivity allows for the efficient and modular synthesis of highly decorated pyridine scaffolds. The protocols outlined in this guide for Suzuki coupling and amidation represent the two most common and powerful transformations employed with this reagent. Mastery of these techniques enables rapid access to novel chemical matter, accelerating the discovery of new therapeutics and other functional molecules. Future applications will likely focus on developing more sustainable catalytic methods and leveraging the C-H bonds on the pyridine ring for further functionalization.

References

6-Chloro-2-methoxynicotinic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its presence in numerous FDA-approved drugs and its ability to favorably influence pharmacological and pharmacokinetic properties.[1][2] 6-Chloro-2-methoxynicotinic acid emerges as a particularly valuable building block within this chemical class. Its trifunctional nature—a carboxylic acid for amide bond formation, a chloro group for cross-coupling reactions, and a methoxy group to modulate electronic properties and metabolic stability—offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures.[3]

This technical guide provides an in-depth exploration of this compound as a strategic building block. We will delve into the chemical rationale for its use, supported by detailed, field-proven protocols for its key transformations, and illustrate its application in the context of synthesizing advanced pharmaceutical intermediates.

Core Concept: Bioisosterism and Physicochemical Modulation

A primary driver for the use of this compound lies in the concept of bioisosterism. The nicotinic acid core can serve as a bioisostere for other functionalities, such as a carboxylic acid on a phenyl ring, to enhance drug-like properties. This strategic replacement can improve metabolic stability, modulate pKa, and introduce new vectors for interacting with biological targets, ultimately leading to compounds with superior pharmacokinetic profiles.[4][5] The strategic placement of the chloro and methoxy groups further refines these properties, offering fine-tuned control over the molecule's electronic and steric characteristics.

Key Synthetic Transformations and Protocols

This compound is amenable to a variety of synthetic transformations, allowing for its incorporation into a diverse range of molecular scaffolds. The three primary reactive handles—the carboxylic acid, the chloro substituent, and the pyridine ring itself—can be selectively addressed to build molecular complexity.

Amide Bond Formation: The Gateway to Diverse Libraries

The carboxylic acid moiety is the most readily functionalized group, providing a robust entry point for diversification through amide bond formation. Amide coupling is one of the most frequently used reactions in medicinal chemistry, and a plethora of reliable reagents and protocols exist to facilitate this transformation.[6][7]

This protocol describes a general and highly efficient method for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a widely used and effective coupling reagent.[8][9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Amide Coupling

Reactant 1Reactant 2Coupling ReagentBaseSolventYieldPurityReference
This compound(5,6-dimethoxypyridin-2-yl)methanamineHATUDIPEADMF>90%>95%[9],[10]

Experimental Workflow: HATU-Mediated Amide Coupling

G cluster_0 Reaction Setup cluster_1 Amine Addition & Reaction cluster_2 Work-up & Purification start Dissolve this compound and HATU in DMF cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base preactivate Stir for 15-30 min (Pre-activation) add_base->preactivate add_amine Add amine preactivate->add_amine warm_react Warm to RT and stir for 1-4 h add_amine->warm_react monitor Monitor by TLC/LC-MS warm_react->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for HATU-mediated amide coupling.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Heterobiaryl Scaffolds

The chloro substituent at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are powerful tools for constructing C-C and C-N bonds, respectively, and are widely used in the synthesis of complex pharmaceutical agents.[4][11]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid. The reaction typically proceeds with high regioselectivity at the chloro-position.

Materials:

  • 6-Chloro-2-methoxynicotinamide derivative (from Protocol 1)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add the 6-chloro-2-methoxynicotinamide derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship: Key Steps in Suzuki-Miyaura Coupling

G A Oxidative Addition of Aryl Halide to Pd(0) B Transmetalation with Boronic Acid A->B C Reductive Elimination of Product B->C D Regeneration of Pd(0) Catalyst C->D D->A

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the 6-position, providing access to a different class of substituted nicotinic acid derivatives. This reaction is known for its broad substrate scope and functional group tolerance.[11][12]

Materials:

  • 6-Chloro-2-methoxynicotinamide derivative

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk tube or a similar reaction vessel, add the palladium precatalyst (0.01-0.05 eq) and the ligand (0.02-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the 6-chloro-2-methoxynicotinamide derivative (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: Synthesis of an Orexin Receptor Antagonist Intermediate

The utility of this compound as a building block can be exemplified in the conceptual synthesis of an intermediate for a selective orexin 2 receptor antagonist, such as MK-1064.[13][14] Orexin antagonists are a class of drugs used for the treatment of insomnia.[5]

Synthetic Strategy:

The synthesis would involve an initial amide coupling of this compound with a suitable amine, followed by a Suzuki coupling to introduce the terpyridine moiety.

Illustrative Synthetic Scheme:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Coupling A This compound C N-((5,6-dimethoxypyridin-2-yl)methyl)-6-chloro-2-methoxynicotinamide A->C HATU, DIPEA, DMF B (5,6-dimethoxypyridin-2-yl)methanamine B->C E Terpyridine Carboxamide (MK-1064 analog) C->E Pd catalyst, Base D Arylboronic acid D->E

Caption: Conceptual synthesis of an MK-1064 analog.

This synthetic approach highlights the modularity and strategic advantage of using this compound. The two key transformations can be carried out in a sequential manner, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic manipulations, providing access to diverse and complex molecular scaffolds. The strategic application of this building block, particularly in the context of bioisosterism and the synthesis of kinase inhibitors and other targeted therapies, underscores its importance in modern drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of this valuable chemical intermediate.

References

Synthesis and Derivatization of 6-Chloro-2-methoxynicotinic Acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nicotinic Acids

6-Chloro-2-methoxynicotinic acid is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern medicinal chemistry and drug development. The unique arrangement of its substituents—a carboxylic acid at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position—provides a versatile platform for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent activates the ring for nucleophilic aromatic substitution, while the carboxylic acid and the chloro group serve as handles for a variety of coupling and derivatization reactions. This application note provides a comprehensive guide to the synthesis of this compound and showcases its utility in the preparation of advanced derivatives for pharmaceutical research.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of this compound is essential for its successful synthesis and derivatization.

PropertyValueSource
CAS Number 65515-33-5[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Off-white to pale yellow solidTypical
Melting Point 148-152 °CVaries with purity
Solubility Soluble in methanol, DMSO, and aqueous baseGeneral knowledge

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.2 (d, J ≈ 8.0 Hz, 1H, H-4), ~7.2 (d, J ≈ 8.0 Hz, 1H, H-5), ~3.9 (s, 3H, OCH₃). The carboxylic acid proton is typically a broad singlet at δ > 13 ppm. (Note: Exact chemical shifts may vary slightly based on solvent and concentration. The provided spectrum is an educated estimation based on similar structures).[2][3]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~165 (C=O), ~162 (C-2), ~150 (C-6), ~142 (C-4), ~115 (C-5), ~110 (C-3), ~54 (OCH₃). (Note: Predicted values based on analogous compounds).

  • IR (KBr, cm⁻¹): ~3400-2400 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1580, 1450 (C=C and C=N aromatic stretches), ~1250 (C-O stretch), ~780 (C-Cl stretch).[4][5]

  • Mass Spectrometry (ESI-MS): m/z 186.0014 [M-H]⁻ for C₇H₅ClNO₃⁻.[4]

Synthetic Protocols

The synthesis of this compound is most reliably achieved through a two-step process starting from the commercially available 2-Chloro-6-hydroxynicotinic acid. This involves the methylation of the hydroxyl and carboxyl groups, followed by selective hydrolysis of the methyl ester.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Selective Hydrolysis Start 2-Chloro-6-hydroxynicotinic acid Reagents1 Silver Carbonate (Ag₂CO₃) Iodomethane (CH₃I) Start->Reagents1  Chloroform, 50°C, 3h Product1 Methyl 2-chloro-6-methoxynicotinate Reagents1->Product1 Reagents2 Aqueous NaOH or KOH Acidic workup (e.g., HCl) Product1->Reagents2  THF/Water, rt FinalProduct This compound Reagents2->FinalProduct

Caption: Overall synthetic workflow from 2-Chloro-6-hydroxynicotinic acid.

Protocol 1: Synthesis of Methyl 2-chloro-6-methoxynicotinate

This protocol details the simultaneous methylation of the hydroxyl and carboxylic acid functionalities of 2-chloro-6-hydroxynicotinic acid.

Materials:

  • 2-Chloro-6-hydroxynicotinic acid (1.0 eq)

  • Silver carbonate (Ag₂CO₃) (2.3 eq)

  • Iodomethane (CH₃I) (3.5 eq)

  • Chloroform (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and heptane (for chromatography)

Procedure:

  • To a dry 50 mL round-bottom flask, add 2-Chloro-6-hydroxynicotinic acid (e.g., 3.00 g, 17.3 mmol).[6]

  • Add anhydrous chloroform (30 mL) and stir until the starting material is fully dissolved.[6]

  • Sequentially add silver carbonate (11.0 g, 39.8 mmol) and iodomethane (3.77 mL, 60.5 mmol) to the solution.[6]

  • Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and filter it under vacuum to remove insoluble silver salts. Wash the filter cake with chloroform.[6]

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane (0-100%) to afford Methyl 2-chloro-6-methoxynicotinate as a white powder (typical yield: ~69%).[6]

  • Characterization: The product can be characterized by LCMS. Expected m/z = 202 [M+H]⁺.[6]

Protocol 2: Hydrolysis to this compound

This protocol describes the selective hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

  • Methyl 2-chloro-6-methoxynicotinate (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5-2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 2-chloro-6-methoxynicotinate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a solution of NaOH or KOH (1.5-2.0 eq) in water to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • If a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Derivatization Strategies: Expanding Molecular Diversity

The strategic placement of functional groups on the this compound scaffold allows for a wide range of derivatization reactions.

Derivatization Workflow

Derivatization_Workflow cluster_Amide Amide Coupling cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Start This compound Amine R₁R₂NH Coupling Agents (HATU, HBTU, EDCI) Start->Amine Carboxylic Acid Activation Nucleophile Nu-H (e.g., R-OH, R-SH, R₂NH) Base (e.g., K₂CO₃, NaH) Start->Nucleophile At C-6 Position Amide Amide Derivatives Amine->Amide SNAr 6-Substituted Derivatives Nucleophile->SNAr

Caption: Key derivatization pathways for this compound.

Application Note 1: Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, a common functional group in pharmaceuticals.

Rationale: Amide coupling reagents such as HATU, HBTU, or EDCI activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine. This is a robust and widely used transformation in medicinal chemistry.

General Protocol for Amide Coupling:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to form the activated ester.

  • Add the desired amine (1.1-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LCMS).

  • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions (e.g., NaHCO₃, brine), drying the organic layer, and concentrating.

  • Purify the product by column chromatography or recrystallization.

Application Note 2: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles.

Rationale: The electron-deficient nature of the pyridine ring, enhanced by the carboxylic acid at the 3-position, facilitates SNAr reactions. The 6-position is sterically accessible and electronically activated for nucleophilic attack. This allows for the introduction of diverse functionalities, including alkoxy, aryloxy, thio, and amino groups.

General Protocol for SNAr with an Alcohol:

  • In a dry flask under an inert atmosphere, suspend a base such as sodium hydride (NaH, 1.2 eq) in an anhydrous solvent like THF or DMF.

  • Slowly add the desired alcohol (R-OH, 1.1 eq) at 0 °C and allow the mixture to stir for 20-30 minutes to form the alkoxide.

  • Add a solution of this compound (or its methyl ester for better solubility) (1.0 eq) in the same solvent.

  • Heat the reaction mixture (e.g., 60-100 °C) and monitor its progress by TLC or LCMS.

  • After completion, cool the reaction, quench carefully with water, and perform an appropriate workup (acidification, extraction).

  • Purify the product by chromatography or recrystallization.

Safety and Handling

Chlorinated pyridine derivatives and the reagents used in their synthesis require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

  • Reagent Handling:

    • Iodomethane: Is a carcinogen and should be handled with extreme care.

    • Sodium Hydride: Is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

    • Acids and Bases: Handle concentrated acids and bases with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. The synthetic route presented is reliable and provides access to this key building block. The diverse reactivity of its functional groups, particularly through amide coupling and nucleophilic aromatic substitution, makes it an indispensable tool for researchers, scientists, and drug development professionals in the creation of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Biological Activity of 6-Chloro-2-methoxynicotinic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility and Therapeutic Promise of the Nicotinic Acid Scaffold

Nicotinic acid, also known as vitamin B3, is a fundamental biological molecule. Beyond its nutritional role, its heterocyclic structure serves as a versatile and privileged scaffold in medicinal chemistry.[1][2][3] The strategic placement of functional groups on the pyridine ring allows for the synthesis of a diverse array of analogues with a wide spectrum of biological activities.[4] The 6-chloro-2-methoxynicotinic acid core, in particular, offers multiple reactive sites for chemical modification, making it an attractive starting point for developing novel therapeutic agents.[4]

Derivatives of this and related nicotinic acid scaffolds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][5][6] Researchers have successfully synthesized analogues that exhibit potent and selective activities, such as the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[5][7] This guide provides an in-depth overview of the key biological activities of these analogues and presents detailed protocols for their evaluation, designed to empower researchers in their drug discovery efforts.

Key Biological Activities & Mechanisms of Action

Analogues derived from the this compound scaffold have been investigated for a range of therapeutic applications. The following sections detail the most prominent of these activities and the underlying molecular mechanisms.

Anticancer Activity: Targeting Tumor Angiogenesis

A primary focus of research into nicotinic acid analogues has been their potential as anticancer agents.[2][3] A key mechanism driving this activity is the inhibition of protein kinases that are crucial for tumor growth and survival.[8]

Mechanism: Inhibition of VEGFR-2 Kinase

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the nutrients required for growth. VEGFR-2 is a receptor tyrosine kinase that plays a central role in this process. Several novel nicotinic acid derivatives have been designed and synthesized to selectively inhibit VEGFR-2.[5][7]

One notable study reported a compound, designated "5c", which demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.068 μM.[5][7] This inhibition was selective over other growth factor receptors. Mechanistically, this compound was shown to reduce both total and phosphorylated levels of VEGFR-2 in cancer cells, leading to the induction of apoptosis, as evidenced by a significant increase in caspase-3 levels.[5][7] This dual action of inhibiting angiogenesis and directly inducing cancer cell death makes such compounds highly promising therapeutic candidates.

Antimicrobial Properties

Nicotinic acid derivatives have also been explored for their antibacterial and antifungal properties.[1] By modifying the core structure to create acylhydrazone and 1,3,4-oxadiazole derivatives, researchers have developed compounds with significant activity against various pathogens, including drug-resistant strains.[1]

Mechanism: Broad-Spectrum Activity

Studies have shown that certain nicotinic acid-derived acylhydrazones are particularly effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µg/mL.[1] Conversely, their cyclized 1,3,4-oxadiazoline counterparts have demonstrated greater efficacy against fungal strains.[1] This differential activity suggests that distinct structural features govern the antibacterial versus antifungal effects, offering a rich area for further structure-activity relationship (SAR) studies. Importantly, the most promising of these compounds did not exhibit cytotoxicity against normal cell lines, indicating a favorable therapeutic window.[1]

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data for exemplary nicotinic acid analogues, highlighting their potent biological activities.

Compound IDTarget/OrganismAssay TypePotency (IC50 / MIC)Source
Compound 5c VEGFR-2Kinase Inhibition0.068 µM[5][7]
Compound 13 S. aureus (MRSA)Antibacterial7.81 µg/mL[1]
Compound 13 S. epidermidisAntibacterial1.95 µg/mL[1]
Compound 25 B. subtilisAntibacterial7.81 µg/mL[1]
Compound 25 S. aureus (MRSA)Antibacterial15.62 µg/mL[1]

Experimental Protocols

The following protocols provide step-by-step methodologies for evaluating the key biological activities of this compound analogues. These protocols are designed to be self-validating by incorporating essential controls.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.[8][9]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Kinase with Compound (15 min) Compound_Prep->Incubation Enzyme_Prep Prepare Kinase (e.g., VEGFR-2) Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate & ATP Solution Reaction Initiate Reaction with Substrate/ATP Mixture Substrate_Prep->Reaction Incubation->Reaction Termination Stop Reaction (e.g., Add Stop Reagent) Reaction->Termination Detection Measure Signal (Luminescence/Fluorescence) Termination->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials
  • Purified, active VEGFR-2 enzyme

  • Kinase-specific substrate peptide (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.[5]

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or TR-FRET-based kits).[10][11]

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence or fluorescence detection

Procedure
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM. Also, prepare dilutions for the positive control.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the microplate.

    • Add 10 µL of the kinase solution (pre-diluted in assay buffer) to all wells.

    • Gently mix and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of the substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be close to its Km value for the kinase to ensure competitive inhibition can be accurately measured.[9]

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and develop the detection signal according to the manufacturer's instructions for the chosen assay kit (e.g., by adding a stop solution or detection reagent).

    • Read the plate on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol measures the effect of test compounds on the proliferation and viability of cancer cell lines.[12][13] The MTT or resazurin reduction assays are common colorimetric methods.[13][14]

Logical Relationship Diagram

G Compound Test Compound Cell Viable Cancer Cell (Metabolically Active) Compound->Cell Induces Cytotoxicity/ Cytostasis Product Colored Product (Formazan, Resorufin) Cell->Product Reduces Substrate Assay Substrate (e.g., MTT, Resazurin) Substrate->Product via Mitochondrial Reductases Signal Reduced Signal (Colorimetric Reading) Product->Signal Leads to

Caption: Principle of a metabolic cell viability assay.

Materials
  • Human cancer cell lines (e.g., HCT-15, PC-3).[5][7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution.[14]

  • Solubilization buffer (e.g., acidified isopropanol or SDS solution) for MTT assay

  • Clear, flat-bottomed 96-well cell culture plates

  • Spectrophotometer or fluorescence plate reader

Procedure
  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in the complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds, controls, or vehicle (medium with DMSO) to the respective wells.

    • Incubate for 48-72 hours.

  • Viability Assessment (MTT Method):

    • Add 10 µL of MTT stock solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of compound concentration and determine the IC50 value using non-linear regression.

References

Application Notes & Protocols: The Utility of the 6-Chloro-2-methoxynicotinic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, often unrelated, biological targets. These structures represent a validated starting point for drug discovery, offering a high hit rate and opportunities for rapid optimization. The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous approved therapeutic agents.

This guide focuses on a particularly versatile pyridine derivative: 6-chloro-2-methoxynicotinic acid . This scaffold is endowed with a unique combination of features that make it an exceptional tool for drug development professionals. The electron-deficient nature of the pyridine ring, enhanced by the chloro and carboxylic acid substituents, activates the C6 position for key chemical transformations. The strategically placed chlorine atom serves as an excellent synthetic handle for diversification, while the carboxylic acid provides a crucial attachment point for building complex molecular architectures. The methoxy group at the C2 position subtly modulates the electronic properties and steric profile of the ring, influencing both reactivity and biological interactions.

Primarily, this scaffold has found significant application in the development of protein kinase inhibitors, a cornerstone of modern oncology and immunology research.[1][2] Kinases share a conserved ATP-binding site, and scaffolds like this compound are adept at mimicking the hinge-binding interactions of the native ATP ligand, providing a strong anchor for inhibitor design.[3] These notes will provide an in-depth look at the scaffold's reactivity, its application in kinase inhibitor design, and detailed protocols for its utilization.

Core Chemistry and Synthetic Versatility

The synthetic utility of this compound stems from its three distinct functional regions: the C6-chloro group, the C3-carboxylic acid, and the pyridine ring itself. Each site offers a predictable route for chemical modification, allowing for systematic exploration of the surrounding chemical space.

Caption: Key reactive sites of the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the ring nitrogen and the carboxylic acid group stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion.[4] This reaction is a cornerstone of functionalizing this scaffold and is often one of the first steps in a synthetic campaign.

Causality: This reaction is preferred over other positions because the negative charge of the intermediate is stabilized by resonance involving the electronegative ring nitrogen. It provides a direct and often high-yielding method to introduce nitrogen, oxygen, or sulfur nucleophiles, which are prevalent in bioactive molecules.[5][6]

Common Nucleophiles:

  • Primary and secondary amines (aliphatic and aromatic)

  • Thiols and thiolates

  • Alcohols and phenols (typically as alkoxides/phenoxides)

Palladium-Catalyzed Cross-Coupling at the C6 Position

For the formation of carbon-carbon or carbon-heteroatom bonds that are not accessible through SNAr, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, which joins the C6 position to an aryl or heteroaryl boronic acid, is particularly powerful for rapidly building molecular complexity and exploring SAR by introducing diverse aromatic systems.[7]

G cluster_0 Reaction Mixture start 6-Chloro-2-methoxynicotinic Acid Derivative product C6-Aryl/Heteroaryl Coupled Product start->product Suzuki Coupling boronic Aryl/Heteroaryl Boronic Acid or Ester boronic->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->product base Base (e.g., Na2CO3, K3PO4) base->product

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Amide Bond Formation at the C3 Position

The carboxylic acid at the C3 position is a versatile handle for derivatization, most commonly through amide bond formation. The amide bond is a stable and ubiquitous functional group in pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are highly effective for this transformation, allowing for the coupling of a vast library of commercially available amines.

Application in Kinase Inhibitor Design

The this compound scaffold is particularly well-suited for the design of Type I ATP-competitive kinase inhibitors. These inhibitors target the active conformation of the kinase. The pyridine nitrogen is perfectly positioned to form a critical hydrogen bond with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the ATP binding pocket.

G Conceptual Model of Scaffold in Kinase ATP Pocket cluster_scaffold Inhibitor Scaffold Hinge Kinase Hinge Region (Backbone NH) ScaffoldCore Pyridine-N Hinge->ScaffoldCore Crucial H-Bond Anchor C6_Vector C6-Substituent (R1) ScaffoldCore->C6_Vector Explores Solvent Front C3_Vector C3-Amide (R2) ScaffoldCore->C3_Vector Targets Selectivity Pockets

Caption: Scaffold interaction model within a kinase ATP-binding site.

The substituents at the C6 and C3 positions then project into different regions of the ATP pocket, allowing for the optimization of potency and selectivity.

  • The C6-substituent (R1) often points towards the solvent-exposed region, where modifications can improve physicochemical properties like solubility.

  • The C3-amide substituent (R2) can be designed to interact with specific "selectivity pockets" that differ between kinases, thereby engineering selectivity for the desired target over off-targets.

Illustrative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical but representative data to illustrate how systematic modification of the scaffold can impact inhibitory activity. The target is a hypothetical tyrosine kinase.

Compound IDR1 Group (from C6-Cl)R2 Group (Amide at C3)Kinase IC₅₀ (nM)Rationale for Change
1 -Cl (Starting Material)-NH-phenyl>10,000Baseline compound, no hinge interaction from R1.
2 -NH-cyclopropyl-NH-phenyl850Small amine at C6 establishes potency.
3 -NH-isobutyl-NH-phenyl1,200Slightly larger R1 group reduces potency slightly.
4 -morpholino-NH-phenyl450Morpholine often improves solubility and potency.
5 -NH-cyclopropyl-NH-(4-fluorophenyl)225Adding E-withdrawing group to R2 improves potency.
6 -NH-cyclopropyl-NH-(3-methoxyphenyl)95Meta-substitution on R2 accesses a selectivity pocket.
7 -morpholino-NH-(3-methoxyphenyl)15 Optimal combination of potent R1 and R2 groups.

This iterative process of modifying the R1 and R2 groups, guided by biological data, is central to using this scaffold effectively in a drug discovery program.[8][9]

Detailed Experimental Protocols

Disclaimer: All laboratory work should be performed by trained professionals in a suitable chemical laboratory with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Key Intermediate: Methyl 6-chloro-2-methoxynicotinate

This protocol describes the methylation of both the carboxylic acid and the 6-hydroxy group of a common precursor, which can be derived from 2-chloro-6-hydroxynicotinic acid. This protocol is adapted from established procedures.[10]

Materials:

  • 2-Chloro-6-hydroxynicotinic acid (1.0 eq)

  • Silver (I) carbonate (Ag₂CO₃) (2.3 eq)

  • Methyl iodide (MeI) (3.5 eq)

  • Chloroform (CHCl₃)

  • DCM (Dichloromethane)

  • Heptane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask charged with a magnetic stir bar, add 2-chloro-6-hydroxynicotinic acid (1.0 eq) and chloroform (approx. 10 mL per gram of starting material). Stir until dissolved.

  • Sequentially add silver (I) carbonate (2.3 eq) and methyl iodide (3.5 eq) to the solution. Caution: Methyl iodide is toxic and volatile. Handle only in a fume hood.

  • Heat the reaction mixture to 50 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove silver salts, washing the filter cake with additional chloroform or DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel using a gradient elution of 0-50% ethyl acetate in heptane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white solid.

Characterization:

  • LC-MS: Confirm the mass of the product (Expected [M+H]⁺: 202.0).

  • ¹H NMR: Confirm the structure by proton nuclear magnetic resonance spectroscopy.

Protocol 2: Synthesis of a Representative Inhibitor Analog (Example: Compound 7 from SAR Table)

This two-step protocol starts with the intermediate from Protocol 1 to synthesize a final target molecule.

Step A: Nucleophilic Aromatic Substitution with Morpholine

  • In a sealed microwave vial, dissolve methyl 6-chloro-2-methoxynicotinate (1.0 eq) in n-butanol (approx. 5 mL per mmol).

  • Add morpholine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Seal the vial and heat in a microwave reactor to 140 °C for 60 minutes.

  • Cool the reaction, concentrate under reduced pressure, and purify by flash chromatography (Ethyl Acetate/Heptane) to yield methyl 2-methoxy-6-morpholinonicotinate.

Step B: Saponification and Amide Coupling

  • Dissolve the product from Step A (1.0 eq) in a 3:1 mixture of THF/Water. Add Lithium Hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2 hours or until the ester is fully consumed per TLC/LC-MS.

  • Acidify the mixture to pH ~4-5 with 1N HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used crude in the next step.

  • Dissolve the crude acid (1.0 eq) in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and 3-methoxyaniline (1.1 eq).

  • Stir the reaction at room temperature for 4-12 hours until completion.

  • Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash chromatography or preparative HPLC to yield the target molecule.

Conclusion

The this compound scaffold represents a highly valuable and synthetically tractable starting point for drug discovery campaigns. Its predictable reactivity at the C6 and C3 positions allows for the rapid generation of diverse chemical libraries. With a particular aptitude for targeting the ATP-binding site of protein kinases, this scaffold provides a robust platform for developing potent and selective inhibitors. The protocols and strategies outlined in these notes serve as a foundational guide for researchers and scientists aiming to leverage the full potential of this privileged structure in their drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. Our goal is to provide you with in-depth, field-proven insights to ensure the successful synthesis and purification of this key chemical intermediate.

I. Synthetic Pathway Overview

The most common and industrially relevant synthesis of this compound involves a two-step process starting from 2,6-dichloronicotinic acid. This pathway is favored for its use of readily available starting materials and generally good control over regioselectivity.

Step 1: Esterification of 2,6-dichloronicotinic acid

The carboxylic acid is first protected as an ester, typically a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent methoxylation step.

Step 2: Regioselective Methoxylation

The resulting ester is then reacted with a methoxide source, such as sodium methoxide. The chloro group at the 2-position of the pyridine ring is more activated towards nucleophilic aromatic substitution (SNAr) than the chloro group at the 6-position. This difference in reactivity allows for a regioselective displacement of the 2-chloro group.

Step 3: Saponification (Hydrolysis)

Finally, the methyl or ethyl ester is hydrolyzed under basic conditions, followed by acidic workup, to yield the desired this compound.

Below is a diagram illustrating this primary synthetic workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Methoxylation cluster_2 Step 3: Saponification A 2,6-Dichloronicotinic Acid B Methyl 2,6-dichloronicotinate A->B MeOH, H+ C Methyl 6-chloro-2-methoxynicotinate B->C NaOMe, MeOH D This compound C->D 1. NaOH, H2O 2. HCl

Caption: Primary synthetic workflow for this compound.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter, focusing on the identification and remediation of common impurities.

Observed Issue Potential Cause (Impurity) Troubleshooting and Resolution
Low assay of the final product, with a significant peak at a similar retention time in reverse-phase HPLC. Isomeric Impurity: 2-Chloro-6-methoxynicotinic acid This impurity arises from non-regioselective methoxylation. To minimize its formation, maintain a low reaction temperature during the methoxylation step and ensure slow, controlled addition of the methoxide reagent. For purification, careful column chromatography or fractional crystallization may be required.
Presence of a non-polar impurity in the crude product. Unreacted Starting Material: Methyl 2,6-dichloronicotinate This indicates incomplete methoxylation. Increase the reaction time or the stoichiometry of the sodium methoxide. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.
A more polar impurity is observed, especially after the final hydrolysis step. Hydrolysis Product: 6-Chloro-2-hydroxynicotinic acid This can form if the methoxy group is cleaved during a harsh final hydrolysis step. Use milder saponification conditions (e.g., lower temperature, shorter reaction time). This impurity can also arise from the starting material 2-chloro-6-hydroxynicotinic acid if an alternative synthetic route is used.[1]
An impurity with a higher molecular weight is detected by LC-MS. Over-methoxylation Product: 2,6-Dimethoxynicotinic acid This impurity is formed if the second chlorine atom is also substituted. To avoid this, use a stoichiometric amount of sodium methoxide and avoid prolonged reaction times at elevated temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling the purity of the final product?

A1: The most critical step is the regioselective methoxylation (Step 2). The temperature and stoichiometry of the sodium methoxide must be carefully controlled to favor the formation of the desired 2-methoxy isomer and prevent the formation of the 6-methoxy isomer and the 2,6-dimethoxy byproduct.

Q2: I am observing incomplete hydrolysis of the methyl ester. What can I do?

A2: Incomplete saponification can be addressed by increasing the reaction time, raising the temperature, or using a higher concentration of the base (e.g., NaOH). However, be mindful that harsh conditions can lead to the formation of the 6-Chloro-2-hydroxynicotinic acid impurity. A good starting point is to reflux in a mixture of methanol and aqueous sodium hydroxide, monitoring the reaction progress by TLC or HPLC.

Q3: What are the recommended analytical techniques for impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): With UV detection, this is a powerful tool for separating and quantifying the main component and its impurities. A C18 reverse-phase column with a gradient of acetonitrile and water (often with 0.1% formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and for characterizing isolated impurities.

Q4: Can I use 2-chloro-6-hydroxynicotinic acid as a starting material?

A4: Yes, this is an alternative starting point. The synthesis would involve methylation of the hydroxyl group and the carboxylic acid. A common method is to use a methylating agent like methyl iodide in the presence of a base such as silver carbonate.[1] However, this route may present different impurity profiles, including incomplete methylation.

Q5: My final product is difficult to crystallize. What are my options?

A5: If the product is an oil or fails to crystallize due to impurities, purification by column chromatography on silica gel is the most effective solution. A gradient elution with a solvent system like hexane and ethyl acetate is typically used. After chromatography, the purified product should be of sufficient quality to crystallize from a suitable solvent system.

IV. Experimental Protocols

Protocol 1: Illustrative HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: General Procedure for Saponification
  • Dissolve methyl 6-chloro-2-methoxynicotinate in methanol (approx. 5-10 volumes).

  • Add a 2M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

V. Impurity Formation Pathways

The following diagram illustrates the potential side reactions leading to common impurities during the synthesis.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation A Methyl 2,6-dichloronicotinate B Methyl 6-chloro-2-methoxynicotinate A->B NaOMe (1 eq) C Isomer: Methyl 2-chloro-6-methoxynicotinate A->C Non-regioselective attack D Over-reaction: Methyl 2,6-dimethoxynicotinate B->D Excess NaOMe E Hydrolysis: Methyl 6-chloro-2-hydroxynicotinate B->E Methoxy Cleavage (Harsh Conditions)

Caption: Potential pathways for impurity formation during synthesis.

VI. References

  • ECHEMI. (n.d.). 65515-33-5, this compound Formula. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-2-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping to improve yield, purity, and overall process efficiency. This compound is a critical building block in medicinal chemistry, and its successful synthesis is paramount for many research and development programs. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Section 1: Foundational Synthesis Overview

The most prevalent synthetic route to this compound involves the selective nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. A common and cost-effective starting material is 2,6-dichloronicotinic acid. The reaction leverages the higher reactivity of the chlorine atom at the 6-position towards nucleophiles like sodium methoxide, primarily due to electronic effects from the ring nitrogen and the carboxylic acid group.

The general transformation is illustrated below:

Synthesis_Pathway SM 2,6-Dichloronicotinic Acid Reagent + Sodium Methoxide (NaOMe) in Methanol (MeOH) SM->Reagent Product This compound Reagent->Product Selective S_NAr (Desired Path) Byproduct 2,6-Dimethoxynicotinic acid (Byproduct) Reagent->Byproduct Over-reaction (Side Path)

Caption: General reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Problem Category: Low Product Yield

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to several key parameters. Systematically investigating these factors is the best approach to optimization.[1]

  • Cause 1: Incomplete Reaction: The starting material, 2,6-dichloronicotinic acid, remains unreacted.

    • Scientific Rationale: The activation energy for the SNAr reaction may not be overcome, or the reaction may not have reached equilibrium.

    • Solutions:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction closely, as excessive heat can promote side reactions.

      • Extend Reaction Time: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Extend the reaction time until the starting material spot/peak is minimal.

      • Reagent Stoichiometry: Ensure at least one full equivalent of sodium methoxide is used. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, but a large excess can lead to byproduct formation.

  • Cause 2: Quality of Sodium Methoxide: The sodium methoxide reagent may have degraded.

    • Scientific Rationale: Sodium methoxide is highly hygroscopic and reacts with moisture in the air to form sodium hydroxide and methanol.[2] Sodium hydroxide is not the desired nucleophile for this selective methoxylation and can lead to different, unwanted products.

    • Solutions:

      • Use Fresh Reagent: Always use freshly opened or properly stored sodium methoxide. Solid sodium methoxide should be a fine, white, free-flowing powder.

      • Use Commercial Solutions: A solution of sodium methoxide in methanol (typically 25-30 wt%) is often more reliable and easier to handle than the solid.

      • Titrate the Reagent: If you suspect degradation, titrate a sample of the methoxide solution to determine its exact concentration before use.

  • Cause 3: Losses During Work-up: The product may be lost during the extraction and isolation phases.

    • Scientific Rationale: this compound is a carboxylic acid. Its solubility in aqueous and organic phases is highly dependent on the pH.

    • Solutions:

      • Precise pH Adjustment: After quenching the reaction, the product must be in its protonated (acid) form to be extracted into an organic solvent. Carefully adjust the pH of the aqueous solution to ~2-3 with an acid like HCl. Use pH paper or a calibrated pH meter to ensure complete protonation.

      • Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

      • Choice of Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent, as this is more effective than a single extraction with a large volume.

Problem Category: Impurity Formation

Q2: My final product is contaminated with a significant amount of 2,6-dimethoxynicotinic acid. How can I minimize this byproduct?

The formation of the dimethoxy byproduct is the most common selectivity challenge in this synthesis.

  • Scientific Rationale: The desired product, this compound, still contains a reactive chloro-group that can undergo a second substitution reaction with sodium methoxide, especially if excess reagent is present or the reaction conditions are too harsh.

  • Solutions:

    • Control Stoichiometry: This is the most critical factor. Use no more than 1.1 equivalents of sodium methoxide. Carefully calculate the required amount based on the purity of your starting material and the concentration of your methoxide solution.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only apply gentle heat if the reaction is too slow. Overheating will favor the second substitution.

    • Slow Addition of Reagent: Add the sodium methoxide solution dropwise to the solution of 2,6-dichloronicotinic acid in methanol. This maintains a low instantaneous concentration of the nucleophile, favoring the more reactive 6-position and minimizing the chance of a second attack on the less reactive 2-position of the product.

Q3: My NMR spectrum shows unreacted 2,6-dichloronicotinic acid in the final product. What went wrong?

This indicates an incomplete reaction. Please refer to the solutions for "Cause 1: Incomplete Reaction" in the Low Product Yield section above. The key is to ensure your reaction goes to completion by adjusting time, temperature, or reagent stoichiometry before beginning the work-up procedure.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Anhydrous methanol is the ideal solvent. It serves as the solvent for the starting material and is the conjugate acid of the methoxide nucleophile, which helps maintain reaction equilibrium. Using other solvents is not recommended as it may introduce competing nucleophiles or alter reactivity.

Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a fast and effective method. Use a solvent system like 1:1 ethyl acetate:heptane with a small amount of acetic acid (~1%) to ensure the carboxylic acids are protonated and run as distinct spots. The product should have a different Rf value than the starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, HPLC is the preferred method.

Q: What are the key safety precautions when working with sodium methoxide? A: Sodium methoxide is corrosive, flammable, and reacts violently with water.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Handle solid sodium methoxide in a glove box or under an inert atmosphere (nitrogen or argon). When working with solutions, ensure good ventilation and avoid contact with skin and eyes. The reaction with water is highly exothermic, so never quench the reaction by adding water directly to a large volume of unreacted methoxide.[3]

Q: Can I use other starting materials? A: Yes. An alternative route starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).[4][5] This multi-step process involves chlorination and decarboxylation before the methoxylation step. While viable, it is a longer sequence. Another precursor is 2-chloro-6-hydroxynicotinic acid, which can be methylated using reagents like methyl iodide, though this involves different reaction conditions.[6]

Section 4: Recommended Experimental Protocol

This protocol describes a standard lab-scale synthesis of this compound from 2,6-dichloronicotinic acid.

Materials:

  • 2,6-Dichloronicotinic acid

  • Sodium methoxide solution (25 wt% in methanol)

  • Anhydrous Methanol

  • Hydrochloric Acid (3M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add sodium methoxide solution (1.05 eq) dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC or HPLC every hour. If the reaction is slow, it may be gently warmed to 40 °C. Continue stirring until the starting material is consumed (typically 2-4 hours).

  • Quench & Solvent Removal: Once the reaction is complete, cool the mixture back to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting solid residue in water. Cool the solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of 3M HCl. A white precipitate of the product should form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash them once with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford the final this compound as a white solid.

Section 5: Data Summary & Visualization

Table 1: Troubleshooting Quick Reference
IssuePotential CauseRecommended Solution
Low Yield Incomplete ReactionIncrease reaction time/temperature; ensure 1.05 eq NaOMe.
Degraded NaOMeUse fresh reagent or a titrated commercial solution.
Work-up LossesAcidify to pH 2-3 before extraction; use multiple extractions.
Impurity 2,6-Dimethoxy ByproductUse ≤1.1 eq NaOMe; add reagent slowly at low temperature.
Unreacted Starting MaterialDrive reaction to completion before work-up (see above).

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Rxn Optimize Reaction: - Increase Time - Increase Temperature - Check NaOMe Stoichiometry Incomplete->Optimize_Rxn Yes Complete Reaction Complete Incomplete->Complete No Success Yield Improved Optimize_Rxn->Success Check_Workup Review Work-up Procedure Complete->Check_Workup pH_Issue Incorrect pH during extraction? Check_Workup->pH_Issue Adjust_pH Ensure pH 2-3 before extraction. Use 'salting out'. pH_Issue->Adjust_pH Yes Check_Reagent Check NaOMe Quality pH_Issue->Check_Reagent No Adjust_pH->Success Reagent_Issue Reagent degraded? Check_Reagent->Reagent_Issue Use_Fresh Use fresh/titrated NaOMe solution. Reagent_Issue->Use_Fresh Yes Reagent_Issue->Success No Use_Fresh->Success

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

6-Chloro-2-methoxynicotinic acid reaction optimization parameters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-methoxynicotinic Acid

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Here, we provide in-depth analysis, field-proven protocols, and robust troubleshooting strategies to help you navigate the complexities of this synthesis and optimize your reaction parameters for maximal yield and purity.

Overview of Synthetic Strategy

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis typically revolves around the principle of nucleophilic aromatic substitution (SNAr), a powerful method for functionalizing electron-deficient aromatic rings.[1][2] The most common and reliable strategies begin with a di-chlorinated nicotinic acid precursor, such as 2,6-dichloronicotinic acid or its corresponding ester.

The core of the synthesis is the regioselective displacement of one chlorine atom with a methoxy group. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing carboxylic acid (or ester) group, govern the reactivity and selectivity of this substitution.[3]

Below is a general workflow illustrating the primary synthetic approaches.

G cluster_0 Route A: Esterification First cluster_1 Route B: Direct SₙAr A1 2,6-Dichloronicotinic Acid A2 Esterification (e.g., MeOH, H₂SO₄) A1->A2 A3 Methyl 2,6-Dichloronicotinate A2->A3 A4 Regioselective SₙAr (NaOMe, MeOH) A3->A4 A5 Methyl 6-Chloro-2-methoxynicotinate A4->A5 A6 Base Hydrolysis (e.g., LiOH, NaOH) A5->A6 A7 6-Chloro-2-methoxynicotinic Acid A6->A7 B1 2,6-Dichloronicotinic Acid B2 Regioselective SₙAr (NaOMe, MeOH) B1->B2 B3 6-Chloro-2-methoxynicotinic Acid B2->B3

Caption: Common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: esterification first (Route A) or direct SNAr on the acid (Route B)?

A1: Route A, which involves protecting the carboxylic acid as an ester prior to the SNAr reaction, is often the more reliable and higher-yielding approach. The free carboxylic acid in Route B can complicate the reaction by reacting with the base (sodium methoxide), potentially leading to solubility issues and the need for excess base. The ester group in Route A enhances the solubility of the substrate in organic solvents and avoids this acidic proton issue, leading to a cleaner reaction profile.

Q2: What determines the regioselectivity of the methoxide attack? Why is the 6-position favored over the 2-position?

A2: In 2,6-dichloronicotinic acid (or its ester), the pyridine nitrogen and the C3-carboxyl group are both electron-withdrawing. This deactivates the entire ring towards nucleophilic attack but also stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[3] The attack at the C6 position (para to the nitrogen) allows the negative charge in the intermediate to be delocalized onto the electronegative nitrogen atom, which is a highly stabilizing arrangement. Attack at the C2 position (ortho to the nitrogen) also allows for this, but the C6 position is generally more sterically accessible and electronically favored, leading to the desired 6-chloro-2-methoxy product as the major isomer.

Q3: Can other methoxylating agents be used besides sodium methoxide?

A3: While sodium methoxide in methanol is the most common and cost-effective reagent, other systems can be employed. For instance, using potassium carbonate or another base with methanol at elevated temperatures can also achieve methoxylation. However, sodium methoxide provides a high concentration of the nucleophile (-OCH₃) and typically gives faster and more complete reactions at moderate temperatures.

Q4: What are the critical safety precautions for this synthesis?

A4: The primary hazards involve the reagents:

  • Sodium Methoxide (NaOMe): Highly corrosive and water-reactive. It can cause severe burns. It must be handled under an inert, anhydrous atmosphere (e.g., nitrogen or argon).

  • Chlorinated Reagents: The starting materials and product are chlorinated heterocyclic compounds. Their toxicological properties may not be fully known. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Solvents: Methanol is toxic and flammable. Ensure proper ventilation and avoid ignition sources.

Reaction Optimization Parameters

Optimizing the key parameters of the SNAr and hydrolysis steps is crucial for success. Below, we dissect each critical variable.

The SNAr Methoxylation Step
ParameterRecommendation & Rationale
Substrate Methyl 2,6-dichloronicotinate is the preferred starting material. The methyl ester prevents acid-base side reactions with NaOMe and improves solubility.[4]
Reagent Sodium Methoxide (NaOMe): Use 1.05 to 1.2 equivalents. A slight excess ensures complete consumption of the starting material but a large excess can promote the formation of the di-methoxy byproduct. Use a commercially available solution in methanol or prepare it fresh.
Solvent Anhydrous Methanol (MeOH): Methanol serves as both the solvent and the source for the methoxy group. It is critical that the solvent is dry, as water will consume the sodium methoxide and can lead to undesired hydrolysis byproducts.
Temperature 40-65 °C: This is the most critical parameter for controlling regioselectivity. Lower temperatures (e.g., 40-50 °C) can improve selectivity for the desired 2-methoxy isomer but may require longer reaction times. Higher temperatures (reflux, ~65 °C) will accelerate the reaction but may increase the formation of the undesired 6-methoxy isomer and the di-substituted byproduct.[5]
Reaction Time 3-12 hours: Reaction progress should be closely monitored by TLC or LC-MS. The reaction is typically complete when the starting material is no longer visible. Prolonged reaction times, especially at higher temperatures, increase the risk of side reactions.
Atmosphere Inert Atmosphere (Nitrogen or Argon): Essential to prevent the reaction of sodium methoxide with atmospheric moisture and CO₂.
The Ester Hydrolysis Step

Base-catalyzed hydrolysis (saponification) is the standard method for converting the methyl ester to the final carboxylic acid.[6][7]

ParameterRecommendation & Rationale
Base Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH): Use 1.5 to 3.0 equivalents. LiOH is often preferred for its high reactivity and ability to drive the reaction to completion under milder conditions, minimizing potential side reactions.[7]
Solvent System THF/Water or Methanol/Water mixtures: A co-solvent system is necessary to dissolve the organic ester in the aqueous base. A common ratio is 2:1 or 3:1 THF:Water.
Temperature Room Temperature to 50 °C: The hydrolysis is typically conducted at room temperature for several hours or gently heated to 40-50 °C to reduce reaction time. Overheating should be avoided as it can promote decomposition or other side reactions.
Work-up Acidification: After the hydrolysis is complete (monitored by TLC/LC-MS), the reaction mixture must be cooled in an ice bath and carefully acidified with an acid like 1M or 2M HCl to a pH of ~3-4. This protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide addresses common issues encountered during the synthesis.

G P1 Problem: Low Yield of Final Product C1 Check SₙAr Step: Incomplete Conversion? P1->C1 C2 Check Hydrolysis Step: Incomplete Conversion? P1->C2 C3 Check Work-up: Product Loss During Extraction or Precipitation? P1->C3 S1a Cause: Inactive NaOMe (Moisture Contamination) C1->S1a S1b Cause: Insufficient Temperature or Reaction Time C1->S1b S2a Cause: Insufficient Base (Equivalents of LiOH/NaOH) C2->S2a S2b Cause: Poor Substrate Solubility in Hydrolysis Solvent C2->S2b S3a Cause: Incorrect pH During Acidification C3->S3a S3b Cause: Product is Slightly Water-Soluble C3->S3b R1a Solution: Use fresh, anhydrous NaOMe and dry MeOH under N₂. S1a->R1a R1b Solution: Increase temperature to 60-65°C and monitor by TLC until SM is gone. S1b->R1b R2a Solution: Use 2-3 equivalents of base. S2a->R2a R2b Solution: Increase proportion of THF or MeOH co-solvent. S2b->R2b R3a Solution: Adjust pH carefully to 3-4. Check with pH paper. S3a->R3a R3b Solution: Extract aqueous layer with EtOAc or DCM after precipitation. S3b->R3b

Caption: Troubleshooting logic for low yield in the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Formation of significant isomeric byproduct (2-chloro-6-methoxynicotinic acid)1. Reaction temperature is too high, reducing selectivity. 2. Steric or electronic factors of a non-standard substrate favoring the other position.1. Lower the SNAr reaction temperature to 40-50 °C and increase the reaction time. 2. Carefully purify the product mixture using column chromatography or fractional crystallization.
Formation of di-methoxy byproduct (2,6-dimethoxynicotinic acid)1. Excess sodium methoxide used. 2. Reaction temperature is too high or reaction time is too long.1. Use no more than 1.2 equivalents of NaOMe. 2. Stop the reaction as soon as the starting material is consumed (monitor by TLC/LC-MS).
Product fails to precipitate upon acidification 1. The pH is not low enough to fully protonate the carboxylate. 2. Product concentration is too low, or it has some solubility in the acidic aqueous media.1. Ensure the pH is adjusted to ~3-4 using a reliable pH meter or paper. 2. If precipitation is minimal, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
Oily or impure solid after work-up 1. Incomplete hydrolysis, leaving unreacted ester. 2. Presence of other organic byproducts.1. Check for ester presence by NMR or LC-MS. If necessary, re-subject the material to the hydrolysis conditions. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by column chromatography.

Detailed Experimental Protocol

This protocol details the synthesis from methyl 2,6-dichloronicotinate, a reliable and scalable method.

Step 1: Regioselective Methoxylation

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add methyl 2,6-dichloronicotinate (1.0 eq).

  • Reagent Addition: Add a 25-30% solution of sodium methoxide in anhydrous methanol (1.1 eq).

  • Reaction: Heat the reaction mixture to 55-60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot has been fully consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 6-chloro-2-methoxynicotinate, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the crude methyl 6-chloro-2-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio) in a round-bottom flask.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC (disappearance of the starting ester, typically 2-6 hours). Gentle heating to 40 °C can be applied to speed up the reaction if it is sluggish.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution reaches 3-4. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold diethyl ether or hexanes to aid in drying.

  • Drying: Dry the solid in a vacuum oven to afford this compound as a white to off-white solid. Purity can be assessed by NMR and LC-MS.

References

Troubleshooting 6-Chloro-2-methoxynicotinic acid reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-2-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we address frequent reaction failures with in-depth, evidence-based troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, providing you with the framework to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving very low to no yield. What are the most common causes?

Low or no yield in a Suzuki coupling with this substrate often points to one of several critical factors: catalyst deactivation, inappropriate base selection, or suboptimal reaction conditions.

  • Catalyst System: The electronic nature of the pyridine ring can complicate the catalytic cycle. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. It is crucial to select a ligand that promotes the desired reductive elimination and prevents off-cycle pathways. For electron-deficient heteroaromatic chlorides like this one, ligands such as SPhos or XPhos are often more effective than traditional triphenylphosphine.

  • Choice of Base: The base plays a multifaceted role; it activates the boronic acid partner and neutralizes the acid formed during the reaction. However, a base that is too strong or too nucleophilic can lead to unwanted side reactions, such as hydrolysis of the boronic acid or the chloro-substituent. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically a good starting point. The use of phosphate bases (e.g., K₃PO₄) is also well-documented to be effective in challenging couplings.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are critical. The presence of oxygen can lead to the oxidation of the phosphine ligands and the palladium catalyst, while water can promote proto-deboronation of the boronic acid partner. A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water to facilitate the dissolution of the inorganic base. The reaction temperature should be high enough to promote the catalytic cycle but not so high as to cause decomposition of the starting materials or catalyst. A typical range is 80-110 °C.

Q2: I am observing significant amounts of a de-chlorinated byproduct (2-methoxynicotinic acid) in my reaction mixture. Why is this happening and how can I prevent it?

The formation of 2-methoxynicotinic acid is a common side reaction known as hydrodehalogenation. This occurs when the chloro-substituent is replaced by a hydrogen atom.

This side reaction is often promoted by:

  • Excessive Base or Nucleophilic Impurities: Certain bases or impurities can act as hydride sources, or promote pathways that lead to the reduction of the C-Cl bond.

  • Catalyst Choice: Some palladium catalysts, particularly under certain conditions, can favor this reductive pathway.

  • Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., isopropanol, which can act as a hydride donor) or even water under certain conditions.

Troubleshooting Strategy:

  • Re-evaluate your base: If using a very strong base, consider switching to a milder one like K₂CO₃.

  • Use high-purity reagents and solvents: Ensure your solvent is not a potential hydride donor and is thoroughly deoxygenated.

  • Modify the catalyst system: Sometimes, the choice of ligand can influence the prevalence of hydrodehalogenation. Experimenting with different phosphine ligands can be beneficial.

Q3: When attempting an amide coupling using my this compound, my reaction is sluggish and incomplete. What should I check?

Incomplete amide bond formation is a frequent issue. The carboxylic acid of this compound needs to be activated to react with an amine. The efficiency of this activation is paramount.

  • Activating Agent: Standard coupling agents like EDC (in combination with HOBt or HOAt) or HATU are commonly used. If the reaction is slow, consider using a more potent activating agent like HATU, which is known to be very effective for forming amide bonds, especially with less nucleophilic amines.

  • Reaction Solvent and Temperature: A polar aprotic solvent like DMF or NMP is standard. Ensure the solvent is anhydrous, as water will hydrolyze the activated acid intermediate. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve the rate, but be cautious of potential side reactions.

  • Stoichiometry and pH: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agents and the amine. The presence of a non-nucleophilic base, such as DIPEA or triethylamine, is crucial to neutralize the acid formed and to deprotonate the amine salt if it is used as such. The pH of the reaction should be maintained in the range of 8-9 for optimal coupling.

Troubleshooting Guide: Low Product Yield

Low product yield is a multifaceted problem that requires a systematic approach to diagnose. The following flowchart provides a logical path for troubleshooting.

G start Low Product Yield Observed check_sm 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm check_reagents 2. Assess Reagent Quality (Anhydrous Solvents, Fresh Coupling Agents/Catalyst) check_sm->check_reagents Purity OK check_conditions 3. Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK incomplete_conv Incomplete Conversion Observed? check_conditions->incomplete_conv side_products Significant Side Products Formed? incomplete_conv->side_products No optimize Optimize Reaction Parameters (Concentration, Stoichiometry, Catalyst Loading) incomplete_conv->optimize Yes purification_issue Product Lost During Workup/Purification? side_products->purification_issue Workup OK? end Resolution side_products->end Identify Byproducts & Address Root Cause (See FAQs Q1 & Q2) optimize->end purification_issue->end Re-evaluate Extraction & Chromatography

Caption: Troubleshooting flowchart for low product yield.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.

ParameterValueNotes
Reactants
This compound1.0 eq
Arylboronic acid1.2 eqA slight excess is used to drive the reaction to completion.
Catalyst System
Pd(OAc)₂2 mol%Palladium(II) acetate is a common palladium precursor.
SPhos4 mol%SPhos is a bulky electron-rich phosphine ligand suitable for this transformation.
Base K₂CO₃3.0 eq
Solvent Dioxane/H₂O (4:1)The aqueous portion helps to dissolve the base. Ensure solvents are deoxygenated.
Temperature 100 °C
Reaction Time 12-24 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the deoxygenated dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Bond Formation with this compound

This protocol details a standard procedure for coupling an amine with this compound using HATU as the coupling agent.

ParameterValueNotes
Reactants
This compound1.0 eq
Amine1.1 eq
Coupling Agent HATU1.1 eq
Base DIPEA3.0 eq
Solvent Anhydrous DMFA polar aprotic solvent is ideal.
Temperature Room Temperature
Reaction Time 4-12 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a dry reaction vessel under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mechanistic Considerations

Understanding the underlying mechanisms is key to effective troubleshooting.

G cluster_0 Suzuki Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L)₂ B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Product) F->G

Technical Support Center: Purification of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, step-by-step protocols for obtaining a highly pure product. As your Senior Application Scientist, I will explain the "why" behind each step, ensuring you have a robust understanding of the purification principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile is largely dependent on the synthetic route. A common pathway to this compound involves the methylation of 2-Chloro-6-hydroxynicotinic acid[1]. Therefore, the most probable impurity is the unreacted starting material, 2-Chloro-6-hydroxynicotinic acid. Other potential impurities could include residual solvents from the reaction or side-products from incomplete chlorination or methylation steps.

Q2: My TLC analysis shows a persistent spot corresponding to the starting material. Which purification technique is most effective for its removal?

A2: For removing an acidic starting material like 2-Chloro-6-hydroxynicotinic acid from your acidic product, acid-base extraction is the most effective and straightforward method. This technique exploits the differences in acidity (pKa) between the two compounds to achieve separation.

Q3: I've tried recrystallization, but my product oils out or the yield is very low. What am I doing wrong?

A3: This is a common issue. "Oiling out" typically occurs when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent. Low yield can result from choosing a solvent in which your product is too soluble at low temperatures. A systematic approach to solvent screening is crucial. For nicotinic acid derivatives, aqueous solutions or alcohol-water mixtures are often good starting points[2].

Q4: When is column chromatography necessary for purifying this compound?

A4: Column chromatography is generally reserved for situations where other methods, like recrystallization or acid-base extraction, have failed to provide the desired purity. This is often the case when dealing with impurities that have very similar polarity and acidity to the product.

Troubleshooting Guide: Removing Starting Material

Problem: Persistent contamination of the this compound product with the starting material, 2-Chloro-6-hydroxynicotinic acid.

Root Cause Analysis: The structural similarity between the product and the starting material can make separation challenging. Both are acidic, polar molecules. However, the phenolic hydroxyl group in the starting material imparts a slightly higher acidity compared to the carboxylic acid in the product, a difference we can exploit.

Solution 1: Acid-Base Extraction

This technique is the first line of defense. It leverages the acidic nature of the carboxylic acid group to selectively move the compound between an organic and an aqueous phase.

Principle of Separation: By treating a solution of the crude product in an organic solvent with an aqueous basic solution, the acidic this compound will be deprotonated to form a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving less acidic or neutral impurities in the organic layer. The pure product can then be recovered by acidifying the aqueous layer, causing it to precipitate.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Stopper the funnel and shake gently, inverting the funnel several times. Periodically vent the funnel to release pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Back-washing (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper).

  • Precipitation and Isolation: The pure this compound should precipitate out as a solid. If no solid forms, it may be necessary to extract the acidified aqueous layer with a fresh portion of organic solvent.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

G cluster_0 Acid-Base Extraction Workflow start Crude Product (in Organic Solvent) extract Add aq. NaHCO3 Shake & Separate start->extract org_layer Organic Layer (Neutral/Less Acidic Impurities) extract->org_layer Discard aq_layer Aqueous Layer (Product as Sodium Salt) extract->aq_layer acidify Acidify with HCl (to pH ~2) aq_layer->acidify precipitate Precipitation acidify->precipitate filtrate Filter & Dry precipitate->filtrate product Pure Product (this compound) filtrate->product

Caption: Workflow for purification via acid-base extraction.

Solution 2: Recrystallization

If acid-base extraction does not yield a product of sufficient purity, recrystallization is the next logical step. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.

Solvent Selection: Based on the properties of the related 6-chloronicotinic acid, which is soluble in water, ethanol, and methanol[2], a good starting point for this compound would be a mixed solvent system, such as methanol/water or ethanol/water. The methoxy group in the target compound will likely increase its solubility in organic solvents compared to 6-chloronicotinic acid.

Solvent SystemRationale
Methanol/Water Methanol is a good solvent for many nicotinic acid derivatives[3]. Water acts as an anti-solvent.
Ethanol/Water Similar to methanol/water, offering a slightly less polar organic component.
Ethyl Acetate/Hexane For less polar impurities, this system can be effective.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the primary solvent (e.g., methanol). Heat the mixture to boiling with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot solution, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of the primary solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

G cluster_1 Recrystallization Workflow crude_solid Crude Solid dissolve Dissolve in Minimal Hot Solvent crude_solid->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter add_antisolvent Add Anti-solvent to Cloud Point hot_filter->add_antisolvent cool_slowly Slow Cooling to Room Temperature add_antisolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_dry Filter & Dry ice_bath->filter_dry pure_crystals Pure Crystals filter_dry->pure_crystals mother_liquor Mother Liquor (Soluble Impurities) filter_dry->mother_liquor Discard

Caption: General workflow for purification by recrystallization.

Solution 3: Column Chromatography

For challenging separations where impurities have very similar properties to the product, silica gel column chromatography can be employed.

Principle of Separation: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). More polar compounds will interact more strongly with the polar silica gel and elute more slowly, while less polar compounds will travel down the column faster.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Chloro-2-methoxynicotinic Acid and 6-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Synthetic Strategies

In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of key heterocyclic building blocks is of paramount importance. Among these, substituted nicotinic acids serve as crucial intermediates for a wide array of biologically active molecules. This guide provides a detailed, comparative analysis of the synthetic routes to two such valuable compounds: 6-Chloro-2-methoxynicotinic acid and 6-hydroxynicotinic acid. We will delve into the mechanistic underpinnings, process efficiencies, and practical considerations of their preparation, supported by experimental data and established protocols.

Introduction: The Significance of Substituted Nicotinic Acids

This compound and 6-hydroxynicotinic acid are both derivatives of nicotinic acid (Vitamin B3) and represent versatile scaffolds in organic synthesis. The strategic placement of chloro, methoxy, and hydroxyl groups on the pyridine ring imparts distinct reactivity and allows for diverse downstream functionalization, making them attractive starting materials for the development of novel therapeutic agents and agrochemicals. This guide aims to equip researchers with the critical knowledge to select the most appropriate synthetic strategy based on factors such as yield, cost, scalability, and environmental impact.

Section 1: Synthesis of 6-hydroxynicotinic acid

The synthesis of 6-hydroxynicotinic acid can be broadly categorized into two main approaches: classical chemical synthesis and modern biocatalytic methods. Each offers distinct advantages and is suited for different research and production scales.

Chemical Synthesis from Coumalic Acid: A Well-Established Route

A traditional and reliable method for preparing 6-hydroxynicotinic acid involves a two-step process starting from the readily available coumalic acid.[1][2][3] This pathway leverages a ring transformation reaction, a powerful strategy in heterocyclic chemistry.

Mechanism and Rationale:

The synthesis begins with the esterification of coumalic acid with methanol in the presence of concentrated sulfuric acid to form methyl coumalate. The sulfuric acid acts as both a catalyst for the esterification and a dehydrating agent. The subsequent and key step is the reaction of methyl coumalate with ammonia. This proceeds via a nucleophilic attack of ammonia on the pyrone ring, leading to ring-opening, followed by an intramolecular condensation to form the 6-hydroxynicotinic acid backbone. The choice of a strong base like sodium hydroxide in the final step facilitates the hydrolysis of any remaining ester and ensures the complete formation of the sodium salt of the product, which upon acidification, precipitates the desired 6-hydroxynicotinic acid.

Experimental Workflow: Chemical Synthesis of 6-hydroxynicotinic acid

Coumalic_acid Coumalic Acid H2SO4_MeOH H₂SO₄, Methanol Methyl_coumalate Methyl Coumalate Coumalic_acid->Methyl_coumalate Esterification NH4OH Ammonium Hydroxide Intermediate Ring-Opened Intermediate Methyl_coumalate->Intermediate Nucleophilic Attack Hydrolysis_cyclization Hydrolysis & Cyclization Intermediate->Hydrolysis_cyclization NaOH_heat NaOH, Heat Sodium_6_hydroxynicotinate Sodium 6-hydroxynicotinate Hydrolysis_cyclization->Sodium_6_hydroxynicotinate HCl HCl (acidification) Product 6-hydroxynicotinic acid Sodium_6_hydroxynicotinate->Product Precipitation

Caption: Chemical synthesis of 6-hydroxynicotinic acid from coumalic acid.

Enzymatic Synthesis from Nicotinic Acid: A Greener Alternative

With the increasing demand for sustainable chemical processes, enzymatic synthesis has emerged as a powerful alternative. The direct hydroxylation of nicotinic acid to 6-hydroxynicotinic acid can be achieved with high selectivity and yield using microorganisms.[4][5][6]

Mechanism and Rationale:

This biocatalytic transformation is mediated by the enzyme nicotinic acid hydroxylase, found in various microorganisms such as Pseudomonas, Bacillus, and Achromobacter species.[4][7] The enzyme facilitates the regioselective hydroxylation of the pyridine ring at the 6-position under mild reaction conditions (typically at or near room temperature and neutral pH). This method avoids the use of harsh reagents and minimizes the formation of byproducts, simplifying the purification process. The high specificity of the enzyme ensures that only the desired isomer is formed.

Experimental Workflow: Enzymatic Synthesis of 6-hydroxynicotinic acid

Nicotinic_acid Nicotinic Acid Microorganism Microorganism (e.g., Achromobacter xylosoxydans) Nicotinic_acid->Microorganism Product 6-hydroxynicotinic acid Microorganism->Product Enzymatic Hydroxylation Aqueous_medium Aqueous Medium (pH 5.5-9.0, 20-40°C) Separation Cell Separation (Centrifugation/Filtration) Product->Separation Acidification Acidification (e.g., H₂SO₄) Separation->Acidification Purified_Product Purified 6-hydroxynicotinic acid Acidification->Purified_Product

Caption: Enzymatic synthesis of 6-hydroxynicotinic acid from nicotinic acid.

Performance Comparison: Chemical vs. Enzymatic Synthesis
ParameterChemical Synthesis (from Coumalic Acid)Enzymatic Synthesis (from Nicotinic Acid)
Starting Material Coumalic AcidNicotinic Acid
Key Reagents H₂SO₄, Methanol, NH₄OH, NaOH, HClMicroorganism (e.g., Achromobacter xylosoxydans)
Reaction Conditions Elevated temperatures, strong acids and basesMild (20-40°C, pH 5.5-9.0)[4]
Typical Yield 58-91%[1][8]Up to 98.7% conversion, high yield[6]
Purity of Crude Product Good, may require recrystallizationHigh, simplifies purification
Environmental Impact Use of corrosive and hazardous materials"Green" process, less waste
Scalability Well-established for large-scale productionCan be scaled up in bioreactors

Section 2: Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a di-substituted pyridine derivative. A common and efficient strategy involves the sequential functionalization of 2,6-dichloronicotinic acid.

A Multi-Step Chemical Synthesis Approach

This synthetic route leverages the differential reactivity of the chloro-substituents on the pyridine ring, allowing for selective methoxylation followed by hydrolysis of an ester intermediate.

Mechanism and Rationale:

  • Chlorination of a Nicotinic Acid Derivative: The synthesis often commences with the chlorination of a suitable nicotinic acid precursor to yield 2,6-dichloronicotinic acid.[9] This can be achieved using various chlorinating agents.

  • Esterification: The carboxylic acid group of 2,6-dichloronicotinic acid is typically protected as an ester (e.g., methyl ester) to prevent unwanted side reactions in the subsequent nucleophilic substitution step.

  • Selective Methoxylation: The key step involves the selective nucleophilic aromatic substitution of one of the chloro groups with a methoxy group. The chloro group at the 2-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the ring nitrogen. This reaction is typically carried out using sodium methoxide in methanol.

  • Hydrolysis: The final step is the hydrolysis of the methyl ester to afford the desired this compound. This is usually achieved under basic or acidic conditions.

A closely related and well-documented procedure is the synthesis of the corresponding methyl ester, methyl 2-chloro-6-methoxynicotinate, from 2-chloro-6-hydroxynicotinic acid.[10] This highlights the feasibility of the proposed methoxylation and esterification steps.

Experimental Workflow: Synthesis of this compound

Start 2,6-Dichloronicotinic Acid Ester Methyl 2,6-dichloronicotinate Start->Ester Esterification Esterification (e.g., SOCl₂, MeOH) Methoxy_ester Methyl 6-chloro-2-methoxynicotinate Ester->Methoxy_ester Methoxylation Selective Methoxylation (NaOMe, MeOH) Product This compound Methoxy_ester->Product Hydrolysis Hydrolysis (e.g., NaOH, then H⁺)

Caption: Proposed synthesis of this compound.

Performance Data and Considerations
ParameterMulti-Step Chemical Synthesis
Starting Material 2,6-Dichloronicotinic Acid
Key Reagents Thionyl chloride, Methanol, Sodium methoxide, Sodium hydroxide, HCl
Reaction Conditions Requires anhydrous conditions for some steps, involves heating
Typical Yield Multi-step process, overall yield will be a product of individual step yields (expected to be moderate to good)
Purity of Crude Product Requires purification at each step
Environmental Impact Involves the use of chlorinated solvents and corrosive reagents
Scalability Feasible for laboratory and pilot plant scales

Section 3: Detailed Experimental Protocols

Protocol for the Chemical Synthesis of 6-hydroxynicotinic acid from Coumalic Acid

This protocol is adapted from established procedures.[1][2][8]

Step 1: Preparation of Methyl Coumalate

  • In a round-bottom flask, add 35 g (0.224 mol) of finely powdered coumalic acid to 100 ml of concentrated sulfuric acid with swirling, maintaining the temperature below 30°C using an ice-water bath.

  • Slowly add 50 ml of methanol in small portions, ensuring the temperature does not exceed 35°C.

  • Heat the mixture on a boiling water bath for 1.5 hours.

  • Cool the mixture and pour it slowly into 500 ml of an ice-water slurry with stirring.

  • Neutralize the mixture with a slurry of approximately 150 g of sodium carbonate.

  • Filter the precipitated methyl coumalate and wash it with cold water. Air-dry the product. Expected Yield: ~18 g (47%)

Step 2: Preparation of 6-hydroxynicotinic acid

  • In a beaker cooled in an ice-water bath, prepare a mixture of 20 ml of ammonia solution (d = 0.88 g/ml) and 30 ml of water.

  • Add 18 g (0.105 mol) of methyl coumalate portion-wise over 5 minutes, keeping the temperature below 20°C.

  • Stir the solution for an additional 45 minutes at 20°C.

  • In a separate beaker, prepare a boiling solution of 40 g of sodium hydroxide in 250 ml of water.

  • Add the methyl coumalate-ammonia solution to the boiling sodium hydroxide solution.

  • Boil the mixture for 5 minutes, then cool to 10°C in an ice-water bath.

  • Acidify the solution with concentrated hydrochloric acid with stirring to precipitate the product, maintaining the temperature below 30°C.

  • Allow the acidified solution to stand in the ice bath for 1 hour.

  • Collect the bright yellow crystalline solid by filtration, wash with water, and air-dry. Expected Yield: ~8.5 g (58%)

Protocol for the Enzymatic Synthesis of 6-hydroxynicotinic acid from Nicotinic Acid

This protocol is based on a generalized procedure from the literature.[4][5]

  • Prepare a culture of a suitable microorganism, such as Achromobacter xylosoxydans DSM 2783, rich in nicotinic acid hydroxylase.

  • In a 3-liter reaction vessel, prepare a 5% solution of sodium nicotinate (2250 ml) and adjust the pH to 6.5. Heat the solution to 30°C.

  • Add a suspension of the microbial cells (e.g., in 120 ml of water) to the reaction vessel.

  • Aerated the mixture intensively with continuous stirring.

  • Monitor the reaction progress. The reaction is typically complete within 7 hours, indicated by a rise in dissolved oxygen concentration.

  • Separate the cells from the reaction mixture by centrifugation or filtration.

  • Adjust the pH of the clear supernatant to 1.5 with concentrated sulfuric acid to precipitate the 6-hydroxynicotinic acid.

  • Collect the white product by filtration and dry. Expected Yield: High, potentially exceeding 90%[5]

Conclusion

The choice between synthesizing this compound and 6-hydroxynicotinic acid, and the selection of the specific synthetic route, will ultimately depend on the specific requirements of the research or development project.

For 6-hydroxynicotinic acid , the classical chemical synthesis from coumalic acid is a robust and well-documented method suitable for various scales. However, for applications where sustainability and high purity are paramount, the enzymatic approach offers a compelling "green" alternative with excellent yields.

The synthesis of This compound is a more involved multi-step chemical process. The outlined pathway through 2,6-dichloronicotinic acid provides a logical and feasible approach, leveraging principles of selective nucleophilic aromatic substitution. While requiring more synthetic steps and careful control of reaction conditions, this route provides access to a key intermediate for further chemical exploration.

This guide has provided a comprehensive overview of the synthetic strategies for these two important nicotinic acid derivatives. By understanding the underlying chemistry, experimental protocols, and performance metrics, researchers can make informed decisions to advance their scientific endeavors.

References

A Comparative Guide to 6-Chloro-2-methoxynicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 6-Chloro-2-methoxynicotinic acid with other key nicotinic acid derivatives, including 6-chloronicotinic acid, 6-hydroxynicotinic acid, and the parent compound, nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of their chemical properties, synthesis, reactivity, and biological activities, supported by experimental data and detailed protocols.

Introduction to the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine derivative with a broad spectrum of biological activities.[1][2] Beyond its role as a vitamin, the nicotinic acid scaffold serves as a versatile pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic effects, including anti-inflammatory, anticancer, and lipid-lowering properties.[3] The strategic substitution on the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties and biological targets. This guide focuses on 6-substituted nicotinic acid derivatives, with a special emphasis on this compound, a compound of growing interest in the development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The substituents at the 2- and 6-positions of the nicotinic acid ring significantly influence the molecule's electronic and steric properties, which in turn affect its acidity (pKa), solubility, and reactivity. A comparison of the key physicochemical properties of this compound and its analogs is presented below.

PropertyThis compound6-Chloronicotinic acid6-Hydroxynicotinic acidNicotinic acid
Molecular Formula C₇H₆ClNO₃C₆H₄ClNO₂C₆H₅NO₃C₆H₅NO₂
Molecular Weight 187.58 g/mol [4]157.55 g/mol 139.11 g/mol 123.11 g/mol [1]
Appearance Solid[4]Off-white to beige crystalline powder[5]Yellow crystalline solidWhite crystalline powder[1]
Melting Point Not available190 °C (dec.)[5]>300 °C (dec.)236-239 °C[1]
pKa Not available~3.24 (Predicted)[5]Not available4.85[1]
Solubility Not availableSoluble in water (2 mg/mL at 20°C), ethanol, methanol, DMSO[5]Not availableSoluble in hot water and hot ethanol[1]

Synthesis of 6-Substituted Nicotinic Acid Derivatives

The synthesis of these derivatives often involves the modification of a pre-existing pyridine ring. The following diagram illustrates a general synthetic approach for this compound, starting from 2,6-dichloronicotinic acid.

G A 2,6-Dichloronicotinic acid D Selective Nucleophilic Aromatic Substitution (SNAr) A->D B Sodium methoxide (NaOMe) B->D C Methanol (MeOH) C->D Solvent E This compound D->E

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is adapted from the synthesis of related 2-alkoxy-6-chloronicotinic acids and serves as a representative procedure.

Materials:

  • 2,6-Dichloronicotinic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 2,6-dichloronicotinic acid in anhydrous methanol in a round-bottom flask.

  • Add a stoichiometric equivalent of sodium methoxide to the solution at room temperature. The methoxide acts as a nucleophile, selectively displacing the chlorine atom at the 2-position, which is more activated towards nucleophilic attack.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a calculated amount of hydrochloric acid to a pH of approximately 3-4.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Structure-Activity Relationship (SAR)

The electronic nature of the substituents at the 6-position significantly influences the reactivity of the carboxylic acid group and the overall biological activity of the molecule.

  • Electron-withdrawing groups , such as the chlorine atom in 6-chloronicotinic acid and this compound, increase the acidity of the carboxylic acid (lower pKa) compared to the unsubstituted nicotinic acid. This can affect the molecule's interaction with biological targets.

  • The methoxy group at the 2-position in this compound is an electron-donating group, which can modulate the electronic properties of the pyridine ring and influence its binding to receptors.

  • A hydroxyl group , as in 6-hydroxynicotinic acid, can act as both a hydrogen bond donor and acceptor, potentially leading to different binding interactions compared to a chloro or methoxy substituent.

The interplay of these electronic and steric factors is crucial in determining the structure-activity relationship (SAR) for a given biological target. For instance, in the context of anticancer activity, the nature and position of substituents on the nicotinic acid scaffold can dramatically alter the IC50 values against different cancer cell lines.

Biological Activity: A Comparative Perspective

Nicotinic acid derivatives have been extensively studied for a variety of biological activities. This section provides a comparative overview of their potential in anticancer and anti-inflammatory applications.

Disclaimer: The following data is compiled from different studies. A direct, head-to-head comparison of the biological activities of this compound, 6-chloronicotinic acid, 6-hydroxynicotinic acid, and nicotinic acid under identical experimental conditions is not available in the current literature. Therefore, the presented data should be interpreted with caution, and further comparative studies are warranted.

Anticancer Activity

Numerous nicotinic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Compound/Derivative TypeCancer Cell LineIC50 (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (structurally related to 6-chloronicotinic acid)HCT-116 (Colon)5.3[6]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (structurally related to 6-chloronicotinic acid)Caco-2 (Colon)17.0[6]

This table presents data for a structurally related derivative to illustrate the potential anticancer activity of the 6-chloronicotinic acid scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of nicotinic acid derivatives on cancer cells.

G A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties, often by modulating the production of pro-inflammatory mediators.

Compound/Derivative TypeAssayIC50 (µg/mL)Reference
Isonicotinic acid derivative (Compound 5)ROS Inhibition1.42 ± 0.1[7]
Isonicotinic acid derivative (Compound 8b)ROS Inhibition3.7 ± 1.7[7]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9[7]

This table presents data for isonicotinic acid derivatives to illustrate the potential anti-inflammatory activity of the broader class of pyridine carboxylic acids.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Test compounds (nicotinic acid derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the nicotinic acid derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse therapeutic potential. The substituents on the nicotinic acid scaffold play a critical role in defining their physicochemical properties and biological activities. While this guide provides a comparative overview based on the available literature, it also highlights the need for direct, head-to-head comparative studies to establish a more definitive structure-activity relationship. Future research should focus on synthesizing a focused library of 6-substituted nicotinic acids and evaluating them in a standardized panel of biological assays to identify lead compounds with optimized efficacy and safety profiles for further preclinical and clinical development.

References

A Multi-faceted Approach to the Structural Analysis and Confirmation of 6-Chloro-2-methoxynicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. 6-Chloro-2-methoxynicotinic acid, a versatile heterocyclic building block, serves as a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Its precise molecular architecture—the specific arrangement of the chloro, methoxy, and carboxylic acid groups on the pyridine ring—governs its reactivity and its utility in complex synthetic pathways.

This guide provides an in-depth, comparative analysis of the essential spectroscopic and spectrometric techniques required for the robust structural elucidation of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating workflow where each piece of data corroborates the others, culminating in a definitive structural assignment.

The Strategic Workflow for Structural Confirmation

A logical, multi-pronged strategy is essential for structural analysis. We begin with techniques that provide broad, fundamental information (like molecular mass and functional groups) and progressively move to those that offer detailed insights into the atomic connectivity and chemical environment. This hierarchical approach ensures that each subsequent analysis is built upon a solid foundation of validated data.

Structural_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Purity Purity Assessment (e.g., HPLC/LC-MS) MS Mass Spectrometry (Molecular Formula) Purity->MS Ensures accurate mass IR Infrared (IR) Spectroscopy (Key Functional Groups) MS->IR Confirms formula for functional groups NMR_H ¹H NMR Spectroscopy (Proton Environment & Connectivity) IR->NMR_H Validates groups seen in NMR NMR_C ¹³C NMR Spectroscopy (Carbon Skeleton) NMR_H->NMR_C Maps H atoms to C skeleton NMR_2D 2D NMR (COSY, HSQC) (Cross-validation) NMR_C->NMR_2D Provides framework for correlation Confirmation Unambiguous Structure Confirmed NMR_2D->Confirmation Integrates all data

Caption: Integrated workflow for the structural confirmation of this compound.

Part 1: Mass Spectrometry – Defining the Molecular Boundaries

Mass spectrometry (MS) is the foundational first step, providing the most direct evidence of a compound's elemental composition. For this compound (C₇H₆ClNO₃), high-resolution mass spectrometry (HRMS) is superior to nominal mass techniques as it can distinguish between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence.

The presence of chlorine is a key feature, and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an immediate, diagnostically valuable signature in the mass spectrum. The detection of the M+ and M+2 ion peaks in this characteristic ratio is strong evidence for the presence of a single chlorine atom in the molecule.

Comparative Data: Expected HRMS Results
IonCalculated Exact MassExpected Abundance (%)Information Provided
[M+H]⁺ (³⁵Cl)188.01144100Confirms monoisotopic mass of the most abundant isotopologue.
[M+H]⁺ (³⁷Cl)190.00849~32Confirms the presence of one chlorine atom.
[M+Na]⁺ (³⁵Cl)210.00339VariableSodium adduct, aids in confirmation.
[M+Na]⁺ (³⁷Cl)211.99044~32% of 210 peakConfirms chlorine in the sodium adduct.

Note: Data is calculated based on the molecular formula C₇H₆ClNO₃.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap system.

  • Method Parameters:

    • Ionization Mode: Positive (ESI+) is generally preferred for nitrogen-containing heterocycles.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ion and potential fragments or adducts.

    • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to achieve mass accuracy within 5 ppm.

  • Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion. Verify the measured mass against the calculated exact mass and confirm the presence and correct ratio of the ³⁷Cl isotopic peak.

Trustworthiness Check: The combination of high mass accuracy (<5 ppm error) and the correct isotopic pattern for chlorine provides a self-validating system for confirming the elemental formula, a critical prerequisite for subsequent spectroscopic analysis.

Part 2: Infrared Spectroscopy – A Fingerprint of Functionality

Infrared (IR) spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), we can detect characteristic bonds.[3] For this compound, IR spectroscopy is crucial for confirming the simultaneous presence of the carboxylic acid, the aromatic pyridine ring, the ether linkage (methoxy group), and the carbon-chlorine bond.

Comparative Data: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for Confirmation
~2500-3300O-H stretch (broad)Carboxylic AcidConfirms the acidic proton. Its broadness is due to hydrogen bonding.[4]
~1700-1725C=O stretchCarboxylic AcidStrong, sharp absorption confirming the carbonyl group.[4]
~1550-1620C=C and C=N stretchesPyridine RingConfirms the aromatic heterocyclic core.
~1250-1300 & ~1020-1050C-O stretch (asymmetric & symmetric)Aryl Ether (-OCH₃)Confirms the methoxy group attached to the ring.[5]
~700-800C-Cl stretchAryl HalideConfirms the presence of the chlorine substituent.[5]

Note: Expected wavenumbers are based on typical values for these functional groups and data from related nicotinic acid compounds.[4][6][5][7]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind ~1-2 mg of the crystalline sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Expertise in Action: The choice of the KBr pellet method is ideal for a solid sample, minimizing interference from solvents. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer, a structural feature confirmed in the solid state for the related 6-chloronicotinic acid.[8] This observation provides more than just functional group data; it offers an initial clue about the intermolecular interactions of the molecule.

Part 3: Nuclear Magnetic Resonance – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

For this compound, ¹H NMR reveals:

  • The number of distinct proton environments.

  • The chemical shift of each proton, indicating its electronic environment.

  • The integration of each signal, corresponding to the number of protons it represents.

  • The splitting pattern (multiplicity), which reveals the number of adjacent protons.

The pyridine ring has two protons. Their distinct chemical shifts and coupling constant are diagnostic of their relative positions (ortho, meta, para).

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR provides a count of the unique carbon atoms in the molecule and their chemical shifts, which indicate their hybridization (sp², sp³) and electronic environment (e.g., carbons attached to electronegative atoms like O, N, Cl).

Comparative Data: Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13.5Singlet (broad)1HCOOHThe acidic proton is typically downfield and may exchange with residual water.[9]
~8.3Doublet1HH-4Adjacent to H-5 (J ≈ 8 Hz). Deshielded by the adjacent carboxylic acid group.
~7.7Doublet1HH-5Adjacent to H-4 (J ≈ 8 Hz).
~4.0Singlet3H-OCH₃Protons on the methoxy group are in a distinct, shielded environment.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Predicted Shift (ppm)AssignmentRationale
~165C=OCarboxylic acid carbonyl carbon, highly deshielded.[10]
~162C-2Attached to both N and OCH₃, deshielded.
~151C-6Attached to both N and Cl, deshielded.
~141C-4Aromatic CH, deshielded by the adjacent COOH group.
~120C-3Quaternary carbon attached to the COOH group.
~115C-5Aromatic CH.
~55-OCH₃sp³ hybridized carbon of the methoxy group.

Note: Predicted shifts are based on known data for 6-chloronicotinic acid[9] and general principles of NMR spectroscopy for substituted pyridines.[10][11]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is a good choice as it effectively dissolves the carboxylic acid and allows observation of the acidic proton.[9]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[12]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of ~0-15 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover ~0-200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.

Authoritative Grounding: The combination of ¹H and ¹³C NMR data provides a robust, self-consistent picture of the molecule. For ultimate confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively link the proton at ~8.3 ppm to the carbon at ~141 ppm and the proton at ~7.7 ppm to the carbon at ~115 ppm, leaving no ambiguity in the assignment.

Conclusion: A Symphony of Corroborating Evidence

The structural confirmation of this compound is not achieved by a single technique but by the synergistic integration of multiple analytical methods. Mass spectrometry defines the elemental formula, Infrared spectroscopy confirms the presence of the expected functional groups, and NMR spectroscopy meticulously maps the atomic framework. Each technique provides a piece of the puzzle, and their collective agreement provides the high degree of certainty required in scientific research and development. This guide illustrates a workflow that is not merely a procedure but a logical, evidence-based approach that embodies the principles of scientific integrity and trustworthiness.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 6-Chloro-2-methoxynicotinic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 6-Chloro-2-methoxynicotinic Acid Scaffold

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic arrangement of a reactive chloro group, an electron-donating methoxy group, and a carboxylic acid function on a pyridine core allows for diverse and selective chemical modifications. Understanding the nuanced reactivity of this scaffold and its analogues is paramount for the efficient design and synthesis of novel chemical entities.

This guide provides an in-depth technical comparison of the reactivity of this compound and its hypothetical analogues in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Amide Bond Formation. We will delve into the underlying electronic and steric factors that govern their reactivity, supported by established chemical principles and representative experimental protocols.

Theoretical Underpinnings of Reactivity: An Electronic and Steric Perspective

The reactivity of the this compound core is fundamentally governed by the interplay of the electron-withdrawing pyridine nitrogen and the electronic nature of the substituents. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack, particularly at the 2- and 4-positions.

In this compound, the chlorine atom is situated at the 6-position (equivalent to the 2-position relative to the nitrogen), a site highly activated towards nucleophilic displacement. The methoxy group at the 2-position and the carboxylic acid at the 3-position further modulate the electronic landscape of the ring, influencing the rates and outcomes of various reactions.

Comparative Reactivity Analysis

To illustrate the impact of substituent effects, let us consider a hypothetical series of this compound analogues and predict their relative reactivity in key synthetic transformations.

AnalogueR Group (at C5)Expected Reactivity in SNArExpected Reactivity in Suzuki-Miyaura CouplingExpected Reactivity in Amide Coupling
1 -HBaselineBaselineBaseline
2 -NO₂IncreasedIncreased (electron-withdrawing)Decreased (acidifying effect on COOH)
3 -OCH₃DecreasedDecreased (electron-donating)Increased (less acidic COOH)
4 -CF₃Significantly IncreasedIncreased (strong electron-withdrawing)Decreased (significantly acidic COOH)
5 -CH₃Slightly DecreasedSlightly Decreased (weak electron-donating)Slightly Increased (less acidic COOH)
Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on these analogues involves the displacement of the C6-chloro substituent by a nucleophile. The rate-determining step is typically the formation of a negatively charged Meisenheimer complex.[1] The stability of this intermediate is the key determinant of the reaction rate.[2]

  • Electron-withdrawing groups (EWGs) at the C5 position, such as -NO₂ (Analogue 2 ) and -CF₃ (Analogue 4 ), are expected to significantly increase the rate of SNAr.[3] These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, lowering the activation energy of the reaction.[2]

  • Electron-donating groups (EDGs) like -OCH₃ (Analogue 3 ) and -CH₃ (Analogue 5 ) are predicted to decrease the reactivity towards SNAr. These groups destabilize the Meisenheimer complex by increasing the electron density on the ring.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_product Product Start 6-Chloro-2-methoxynicotinic Acid Analogue Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Nucleophilic Attack) Product Substituted Product Intermediate->Product - Cl⁻ (Elimination)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. The reactivity of the chloro-analogue in this reaction is primarily influenced by the oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond.

  • Electron-withdrawing groups at the C5 position (Analogues 2 and 4 ) are expected to enhance the rate of Suzuki-Miyaura coupling. These groups make the carbon atom bearing the chlorine more electrophilic, facilitating the oxidative addition step.[4]

  • Electron-donating groups (Analogues 3 and 5 ) are likely to decrease the reactivity in Suzuki-Miyaura coupling due to the increased electron density at the reaction center.[4]

It is important to note that while aryl chlorides are generally less reactive than bromides or iodides, successful coupling can be achieved with appropriate selection of palladium catalysts, ligands, and reaction conditions.[5]

Suzuki_Miyaura_Workflow cluster_product Product A 6-Chloro-2-methoxynicotinic Acid Analogue Product 6-Aryl-2-methoxynicotinic Acid Analogue A->Product B Arylboronic Acid or Ester B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

The formation of an amide bond from the carboxylic acid moiety is a crucial transformation. The reactivity of the carboxylic acid is influenced by the electronic nature of the substituents on the pyridine ring.

  • Electron-withdrawing groups (Analogues 2 and 4 ) increase the acidity of the carboxylic acid. While this might seem to favor activation, a very low pKa can sometimes complicate the reaction, particularly in the presence of basic reagents. The choice of coupling reagent is critical.

  • Electron-donating groups (Analogues 3 and 5 ) decrease the acidity of the carboxylic acid, which can facilitate amide coupling under standard conditions.

The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the use of coupling reagents is standard practice.

Amide_Coupling_Logic cluster_starting Starting Materials cluster_activation Activation cluster_formation Amide Formation CarboxylicAcid Nicotinic Acid Analogue ActivatedIntermediate Activated Ester Intermediate CarboxylicAcid->ActivatedIntermediate + Coupling Reagent Amine Primary or Secondary Amine AmideProduct Amide Product CouplingReagent Coupling Reagent (e.g., HATU, EDC) ActivatedIntermediate->AmideProduct + Amine

Caption: Logical relationship in amide bond formation via an activated intermediate.

Experimental Protocols

The following are generalized, self-validating protocols for the key transformations discussed. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of the this compound analogue (1.0 equiv) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the nucleophile (1.1-1.5 equiv).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0-3.0 equiv) if the nucleophile is an alcohol or a secondary amine.

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality: The choice of a polar aprotic solvent is crucial to solvate the ionic intermediates. The base is necessary to deprotonate the nucleophile, increasing its nucleophilicity. Elevated temperatures are often required to overcome the activation energy for the disruption of aromaticity.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine the this compound analogue (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O, toluene/H₂O, or DME/H₂O).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle. The use of a biphasic solvent system often enhances the reaction rate.

Protocol 3: General Procedure for Amide Coupling using HATU
  • Dissolve the this compound analogue (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Add the amine (1.1-1.2 equiv) and a non-nucleophilic base (e.g., DIPEA or triethylamine; 2.0-3.0 equiv).

  • Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 equiv), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. The base neutralizes the hexafluorophosphate salt formed and prevents the protonation of the amine.

Conclusion

The this compound scaffold offers a rich platform for chemical exploration. A thorough understanding of the electronic and steric effects of substituents on its reactivity is crucial for the rational design of synthetic routes. Electron-withdrawing groups generally enhance reactivity in SNAr and Suzuki-Miyaura reactions, while electron-donating groups have the opposite effect. For amide bond formation, the choice of an appropriate coupling reagent is key to achieving high yields. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize these versatile building blocks in their synthetic endeavors.

References

A Senior Application Scientist's Comparative Guide to the Biological Activity Screening of 6-Chloro-2-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the nicotinic acid (Vitamin B3) scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities. This guide focuses on a particularly promising, yet underexplored, subset: derivatives of 6-Chloro-2-methoxynicotinic acid. The strategic placement of a chloro group (an electron-withdrawing halogen) at the 6-position and a methoxy group (an electron-donating group) at the 2-position creates a unique electronic and steric profile. This substitution pattern can significantly influence the molecule's pharmacokinetic properties and its interaction with biological targets, making it a "privileged scaffold" for drug discovery.

This guide provides an in-depth, comparative analysis of the key biological activities associated with these derivatives—namely anticancer, anti-inflammatory, and antimicrobial effects. We will dissect the experimental methodologies used for their screening, present comparative data against established alternatives, and explore the underlying mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and validated protocols necessary to effectively explore this promising class of compounds.

Core Biological Activities & Screening Paradigms

Derivatives of the nicotinic acid core have been extensively investigated, revealing three primary areas of therapeutic potential. The introduction of the 6-chloro and 2-methoxy substituents modulates these activities, offering opportunities for developing next-generation agents with improved potency and selectivity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents is relentless, and nicotinic acid derivatives have emerged as potent cytotoxic agents and inhibitors of key oncogenic pathways.[1] A significant mechanism for their anticancer effect is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[2][3] Specifically, derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow.[1]

The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-15 colon cancer, PC-3 prostate cancer, MDA-MB-231 breast cancer) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives and a reference drug (e.g., Doxorubicin, Sorafenib) are dissolved in DMSO to create stock solutions.[1] These are then serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout seed Seed Cancer Cells in 96-well Plate adhere Incubate Overnight (Cell Adhesion) seed->adhere treat Add Serial Dilutions of Test Compounds adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt solubilize Add Solubilizer (Dissolve Formazan) add_mtt->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate IC50 Values read->analyze Griess_Workflow seed Seed RAW 264.7 Macrophages pretreat Pre-treat with Test Compounds (1h) seed->pretreat stimulate Stimulate with LPS (Induce Inflammation) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Mix with Griess Reagent collect->griess read Measure Absorbance (~540 nm) griess->read analyze Calculate % NO Inhibition read->analyze MIC_Workflow prepare_compounds Prepare Serial Dilutions of Compounds in Broth inoculate Inoculate Wells with Microorganism Suspension prepare_compounds->inoculate prepare_inoculum Prepare Standardized Microorganism Inoculum prepare_inoculum->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC read->determine_mic VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Dimerization & Autophosphorylation VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Chloro-2-methoxy- nicotinic acid derivative Inhibitor->P_VEGFR2 Inhibits COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Other cell Stimuli->Cell Activates AA Arachidonic Acid (from membrane) Cell->AA PGH2 Prostaglandin H2 AA->PGH2 COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2) (Pain, Fever, Inflammation) PGH2->Prostaglandins Inhibitor 6-Chloro-2-methoxy- nicotinic acid derivative Inhibitor->COX2 Inhibits

References

A Researcher's Comparative Guide to the In Vitro Evaluation of 6-Chloro-2-methoxynicotinic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the initial in vitro evaluation of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for assessing the biological activity of 6-Chloro-2-methoxynicotinic acid and its derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the potential performance of this scaffold against established compounds, grounded in data from related molecular structures.

Introduction to the this compound Scaffold

The nicotinic acid backbone is a well-established pharmacophore present in numerous biologically active molecules. The introduction of a chloro- group at the 6-position and a methoxy- group at the 2-position of the pyridine ring can significantly alter the molecule's electronic and steric properties, potentially leading to novel interactions with biological targets. While extensive data on this specific scaffold is emerging, the broader class of nicotinic acid derivatives has shown promise in various therapeutic areas, including oncology and inflammation.[1][2] This guide will focus on establishing a robust in vitro screening cascade to explore these potential activities.

Strategic Approach to In Vitro Evaluation

Our proposed evaluation strategy is a hierarchical one, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by more specific functional assays based on the hypothesized mechanisms of action for this chemical class.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanism of Action Initial Cytotoxicity Screening Initial Cytotoxicity Screening Establish Therapeutic Window Establish Therapeutic Window Initial Cytotoxicity Screening->Establish Therapeutic Window Determine GI50/IC50 Anticancer Assays Anticancer Assays Establish Therapeutic Window->Anticancer Assays Select Cancer Cell Lines Anti-inflammatory Assays Anti-inflammatory Assays Establish Therapeutic Window->Anti-inflammatory Assays Select Immune Cell Lines Target-based Assays Target-based Assays Anticancer Assays->Target-based Assays Identify Potential Targets Anti-inflammatory Assays->Target-based Assays Pathway Analysis Pathway Analysis Target-based Assays->Pathway Analysis

Caption: A tiered approach to the in vitro evaluation of novel compounds.

Foundational Assay: Cytotoxicity Screening

Before delving into specific functional assays, it is crucial to determine the general cytotoxicity of the this compound compounds. This allows for the determination of a concentration range for subsequent experiments where the observed effects are not simply due to cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)[4]

  • Normal human cell line (e.g., HDFn - dermal fibroblasts)[5]

  • RPMI-1640 or DMEM medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound compounds and a positive control (e.g., Doxorubicin) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Comparative Analysis

The results should be presented as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which is the concentration of the compound that causes a 50% reduction in cell viability.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)HDFn IC50 (µM)Selectivity Index (SI) vs. A549
This compound Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Compound Derivative 1 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Compound Derivative 2 Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Doxorubicin (Reference) [4]~1-5~0.5-2~1-5~0.1-1Varies
Cisplatin (Reference) [6]~5-15~5-20~2-10~1-5Varies

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

A higher SI value is desirable as it indicates a greater selectivity of the compound for cancer cells over normal cells.

Functional Screening: Anticancer and Anti-inflammatory Potential

Based on the known activities of related heterocyclic compounds, it is plausible that this compound derivatives may possess anticancer and/or anti-inflammatory properties.[2][7]

Anticancer Evaluation

A key mechanism for many anticancer agents is the induction of apoptosis.

G cluster_0 Apoptosis Induction Test Compound Test Compound Cancer Cell Cancer Cell Test Compound->Cancer Cell Caspase Activation Caspase Activation Cancer Cell->Caspase Activation Initiates Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation

Caption: Workflow for assessing apoptosis induction in cancer cells.

Experimental Protocol: Caspase-Glo 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines of interest

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

Procedure:

  • Seed cells and treat with the compounds as described in the MTT assay protocol.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate-reading luminometer.

Comparative Data:

CompoundCaspase 3/7 Activation (Fold Change vs. Control) in A549 cells
This compound Experimental Data
Compound Derivative 1 Experimental Data
Staurosporine (Positive Control) >10-fold
Vehicle Control 1.0

An increase in luminescence indicates the activation of caspases 3 and 7, and thus, induction of apoptosis.

Anti-inflammatory Evaluation

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to measure nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol: Griess Assay for Nitrite Production

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Culture medium

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

Comparative Data:

CompoundNO Production Inhibition (%) at 10 µMIC50 (µM)
This compound Experimental DataExperimental Data
Compound Derivative 1 Experimental DataExperimental Data
L-NAME (Positive Control) >90%~20-50
Ibuprofen (Reference) [2]Variable~10-20

A decrease in absorbance indicates a reduction in nitrite levels and suggests anti-inflammatory activity.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in vitro evaluation of this compound compounds. The proposed workflow, from broad cytotoxicity screening to specific functional assays, allows for a comprehensive preliminary assessment of their therapeutic potential. Positive results in these assays would warrant further investigation into the specific molecular targets and signaling pathways involved. The comparative data presented provides a benchmark for evaluating the potency and selectivity of this novel chemical scaffold.

References

A Researcher's Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-methoxynicotinic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 6-chloro-2-methoxynicotinic acid scaffold. Our focus is on elucidating how targeted chemical modifications to this core structure influence inhibitory activity against key protein kinases, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The this compound Scaffold - A Privileged Starting Point

The this compound core represents a versatile and promising scaffold in medicinal chemistry. Its inherent structural features, including a reactive carboxylic acid handle for derivatization and strategically positioned chloro and methoxy groups on the pyridine ring, provide a robust platform for the rational design of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.

This guide will dissect the SAR of a series of 6-chloro-2-methoxynicotinamide derivatives, primarily drawing upon data disclosed in patent literature for their inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways.

Core Structure and Key Modification Points

The fundamental blueprint for the derivatives discussed herein is the 6-chloro-2-methoxynicotinamide structure. The primary point of diversification is the amide nitrogen, where various substituted phenyl rings are introduced. Further modifications are explored at other positions of the nicotinic acid ring, although the amide substitution is the most extensively studied for this series.

Caption: Core this compound scaffold and the primary point of derivatization at the carboxylic acid group.

Structure-Activity Relationship Analysis: A Comparative Look at Amide Derivatives

The following table summarizes the SAR for a selection of 6-chloro-2-methoxynicotinamide derivatives, focusing on their in vitro inhibitory activity against p38 MAP kinase. The data is adapted from patent US-9751837-B2, which describes a series of compounds with anti-inflammatory properties.[1]

Compound IDR Group (Substitution on Amide Nitrogen)p38α IC50 (nM)Key SAR Observations
1 4-Fluorophenyl100 - 500Introduction of a simple substituted phenyl ring confers moderate activity.
2 4-Fluoro-2-methylphenyl10 - 50Addition of a methyl group ortho to the fluorine enhances potency, suggesting a potential beneficial steric interaction or conformational restriction.
3 2,4-Difluorophenyl50 - 100A second fluorine at the 2-position does not improve activity compared to the 4-fluoro analog, indicating a specific electronic and steric requirement.
4 4-Fluoro-2-(trifluoromethyl)phenyl> 1000The bulky and strongly electron-withdrawing trifluoromethyl group at the ortho position is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.
5 4-Cyano-2-methylphenyl< 10 The combination of a methyl group at the 2-position and a cyano group at the 4-position results in a significant boost in potency, highlighting the importance of both substituents for optimal binding.
6 4-(Methylsulfonyl)phenyl50 - 100A methylsulfonyl group at the 4-position provides activity comparable to the 2,4-difluoro analog, suggesting it can act as a hydrogen bond acceptor.

Key Insights from the SAR Table:

  • Substitution on the Phenyl Ring is Crucial: Unsubstituted phenyl amides (not shown) are generally less active. The nature and position of substituents on the phenyl ring dramatically impact inhibitory potency.

  • Ortho-Substitution Can Be Beneficial: A small alkyl group, such as methyl, at the 2-position of the phenyl ring consistently improves activity (compare compound 1 and 2 ). This may be due to the induction of a specific dihedral angle between the phenyl ring and the amide bond, which is favorable for binding to the kinase active site.

  • Electronic Effects at the 4-Position are Significant: Electron-withdrawing groups at the 4-position of the phenyl ring, such as a cyano group (compound 5 ), are highly favorable for activity. This suggests a key interaction, potentially a hydrogen bond or a dipole-dipole interaction, with the protein in this region.

  • Steric Hindrance is a Limiting Factor: Large, bulky groups in the ortho position, such as a trifluoromethyl group (compound 4 ), lead to a significant loss of activity, indicating a sterically constrained binding pocket.

Experimental Protocols

To provide a practical context for the SAR data, this section outlines a general synthetic procedure for the preparation of 6-chloro-2-methoxynicotinamide derivatives and a representative kinase inhibition assay.

General Synthetic Procedure for 6-Chloro-2-methoxynicotinamide Derivatives

The synthesis of the target amides typically involves the coupling of this compound with a substituted aniline.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Acid This compound Coupling Coupling Reagent (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) Acid->Coupling Aniline Substituted Aniline Aniline->Coupling Product 6-Chloro-2-methoxynicotinamide Derivative Coupling->Product

Caption: General workflow for the synthesis of 6-chloro-2-methoxynicotinamide derivatives.

Step-by-Step Methodology:

  • Acid Activation: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), is added a coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: The desired substituted aniline (1.0 equivalent) is then added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-chloro-2-methoxynicotinamide derivative.

In Vitro p38 MAP Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against p38 MAP kinase is determined using a biochemical assay.

Kinase_Assay_Workflow cluster_components Assay Components Kinase p38 MAP Kinase Incubation Incubation (Defined time and temperature) Kinase->Incubation Substrate Peptide Substrate (e.g., Myelin Basic Protein) Substrate->Incubation ATP ATP (radiolabeled or with detection system) ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection Detection of Substrate Phosphorylation (e.g., Scintillation counting, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Preparation: The assay is performed in a microplate format. Each well contains the p38 MAP kinase enzyme, a specific peptide substrate, and ATP in a suitable assay buffer.

  • Compound Addition: The test compounds are serially diluted to various concentrations and added to the assay wells. A control group without any inhibitor is also included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using fluorescence-based detection methods.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of 6-chloro-2-methoxynicotinamide derivatives as p38 MAP kinase inhibitors reveals a clear set of guidelines for optimizing potency. The strategic placement of small alkyl groups at the ortho-position and electron-withdrawing groups at the para-position of the N-phenyl ring are key determinants of high affinity. This guide provides a foundational understanding for researchers aiming to design novel kinase inhibitors based on this versatile scaffold.

Future work in this area could explore:

  • Bioisosteric replacements for the carboxylic acid amide to modulate physicochemical properties such as solubility and cell permeability.

  • Modifications at other positions of the pyridine ring to explore additional pockets in the kinase active site and enhance selectivity.

  • In vivo evaluation of the most potent compounds to assess their pharmacokinetic properties and efficacy in disease models.

By leveraging the insights from this comparative guide, scientists can accelerate the development of the next generation of targeted kinase inhibitors for the treatment of a wide range of human diseases.

References

A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of key building blocks is paramount. 6-Chloro-2-methoxynicotinic acid stands as a valuable intermediate, the backbone of numerous complex molecules. This guide provides a comprehensive technical comparison of the most pertinent synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and strategic advantages. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the critical insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

This compound, with its strategically positioned functional groups, serves as a versatile scaffold in organic synthesis. The presence of a carboxylic acid, a chloro leaving group, and a methoxy group on the pyridine ring allows for a diverse range of subsequent chemical transformations. This makes it a crucial component in the development of novel pharmaceuticals and agrochemicals, where precise molecular architecture is key to biological activity. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a research or development program.

Comparative Analysis of Synthetic Routes

This guide will dissect and benchmark three primary synthetic pathways to this compound, each commencing from a different, readily available starting material.

Route 1: Synthesis from 2-Chloro-6-hydroxynicotinic Acid

This two-step approach is a reliable and relatively straightforward method that leverages the differential reactivity of the hydroxyl and carboxylic acid functionalities.

Route 2: Synthesis from 2-Chloro-5-methylpyridine

An alternative pathway that begins with the oxidation of a methyl group, followed by a crucial methoxylation step. This route's efficiency hinges on the successful execution of the selective nucleophilic aromatic substitution.

Route 3: Synthesis from 6-Hydroxynicotinic Acid

This route involves the initial synthesis of the pyridine core followed by sequential chlorination and methoxylation. Its appeal lies in the high-yield preparation of the starting material from inexpensive precursors.

Data Presentation: A Head-to-Head Comparison

Parameter Route 1: From 2-Chloro-6-hydroxynicotinic Acid Route 2: From 2-Chloro-5-methylpyridine Route 3: From 6-Hydroxynicotinic Acid
Starting Material 2-Chloro-6-hydroxynicotinic acid2-Chloro-5-methylpyridine6-Hydroxynicotinic acid
Key Transformations Methylation/Esterification, HydrolysisOxidation, MethoxylationChlorination, Methoxylation
Overall Yield (Reported) ~65% (for methylation/esterification step)[1]~79.7% (for oxidation step)[2]~72-91% (for 6-hydroxynicotinic acid synthesis)[3]
Purity (Reported) High, after chromatography[1]99.52% (after recrystallization)[2]High, after recrystallization[3]
Advantages Relatively clean reactions, straightforward transformations.Good yield in the oxidation step, readily available starting material.High-yield synthesis of the starting material from inexpensive precursors.
Disadvantages Use of silver carbonate can be costly.Selective methoxylation can be challenging.Requires two halogenation/substitution steps, potential for side products.
Scalability ModeratePotentially highPotentially high
Safety & Environmental Use of methyl iodide (toxic).Use of an organic solvent (chlorobenzene) and an oxidizing agent.Use of chlorinating agents (e.g., thionyl chloride) and methoxide.

Experimental Protocols & Mechanistic Insights

Route 1: Detailed Protocol from 2-Chloro-6-hydroxynicotinic Acid

This route proceeds via a tandem methylation of the hydroxyl group and esterification of the carboxylic acid, followed by a selective hydrolysis of the methyl ester.

Step 1: Synthesis of Methyl 2-chloro-6-methoxynicotinate [1]

The initial transformation is a Williamson ether synthesis on the pyridone tautomer of 2-chloro-6-hydroxynicotinic acid, which occurs concurrently with the esterification of the carboxylic acid. The use of silver carbonate as a base is crucial as it activates the hydroxyl group and facilitates the reaction with methyl iodide.

  • Experimental Workflow:

Route 1, Step 1 A 2-Chloro-6-hydroxynicotinic acid B Dissolve in Chloroform A->B C Add Silver Carbonate and Methyl Iodide B->C D Heat at 50°C for 3 hours C->D E Filter to remove solids D->E F Concentrate filtrate E->F G Purify by Column Chromatography F->G H Methyl 2-chloro-6-methoxynicotinate G->H

Caption: Workflow for the synthesis of Methyl 2-chloro-6-methoxynicotinate.

  • Detailed Methodology:

    • To a solution of 2-Chloro-6-hydroxynicotinic acid (1.0 eq) in chloroform, add silver carbonate (2.3 eq) and methyl iodide (3.5 eq).

    • Stir the reaction mixture at 50°C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

    • Wash the filter cake with chloroform.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 2-chloro-6-methoxynicotinate.

Step 2: Hydrolysis of Methyl 2-chloro-6-methoxynicotinate

The final step involves the saponification of the methyl ester to the desired carboxylic acid. This is a standard ester hydrolysis, typically carried out under basic conditions.

  • Experimental Workflow:

Route 1, Step 2 A Methyl 2-chloro-6-methoxynicotinate B Dissolve in Methanol/Water A->B C Add NaOH or LiOH B->C D Stir at room temperature C->D E Acidify with HCl D->E F Collect precipitate by filtration E->F G Wash with water and dry F->G H This compound G->H

Caption: Workflow for the hydrolysis to this compound.

  • Detailed Methodology:

    • Dissolve Methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.1-1.5 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Remove the methanol under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Route 2: Detailed Protocol from 2-Chloro-5-methylpyridine

This route involves the oxidation of the methyl group to a carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Step 1: Synthesis of 6-Chloronicotinic Acid [2]

The oxidation of the electron-deficient methyl group on the pyridine ring is achieved using a cobalt-catalyzed reaction with oxygen. This method is a greener alternative to traditional strong oxidants like potassium permanganate.

  • Experimental Workflow:

Route 2, Step 1 A 2-Chloro-5-methylpyridine B Dissolve in Chlorobenzene A->B C Add Cobalt Acetate catalyst B->C D Heat to 80°C and bubble Oxygen C->D E Cool to room temperature D->E F Filter to collect crude product E->F G Recrystallize from Methanol F->G H 6-Chloronicotinic acid G->H Route 2, Step 2 A 6-Chloronicotinic acid B Suspend in Methanol A->B C Add Sodium Methoxide B->C D Heat under reflux C->D E Cool and neutralize with acid D->E F Remove solvent E->F G Purify by recrystallization or chromatography F->G H This compound G->H Route 3, Step 1 A Methyl Coumalate B React with Ammonium Hydroxide A->B C Add to hot Sodium Hydroxide solution B->C D Boil and then cool C->D E Acidify with HCl D->E F Collect precipitate by filtration E->F G Wash with water and dry F->G H 6-Hydroxynicotinic acid G->H Route 3, Step 2 A 6-Hydroxynicotinic acid B React with Thionyl Chloride or POCl3 A->B C Heat the reaction mixture B->C D Quench with ice-water C->D E Extract with an organic solvent D->E F Dry and concentrate E->F G Purify by recrystallization F->G H 6-Chloronicotinic acid G->H

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Chloro-2-methoxynicotinic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of ligand-binding assays is paramount. In the realm of developing assays for small molecules, particularly metabolites of widely used compounds like neonicotinoid insecticides, understanding the potential for cross-reactivity is not just a matter of good science—it is a critical determinant of data reliability. This guide provides an in-depth technical comparison and a validated experimental framework for assessing the cross-reactivity of compounds based on the 6-Chloro-2-methoxynicotinic acid scaffold.

This compound is a substituted pyridine carboxylic acid, a structural motif found in various biologically active molecules and a known metabolite of certain neonicotinoid insecticides.[1][2] Immunoassays developed to detect such molecules must be rigorously tested for specificity to ensure that structurally similar compounds do not generate false-positive results. This guide will walk you through the principles, experimental design, and data interpretation of a cross-reactivity study for this class of compounds.

The Imperative of Cross-Reactivity Assessment

The core principle of a competitive enzyme-linked immunosorbent assay (ELISA) for small molecules involves the competition between the target analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[4][5] The signal generated is inversely proportional to the concentration of the target analyte in the sample.

A Comparative Framework: Selecting Potential Cross-Reactants

To meaningfully assess the cross-reactivity of an antibody raised against a this compound-hapten conjugate, a panel of structurally related compounds must be selected. The rationale for selection is based on shared structural motifs with the target analyte. The following compounds represent a logical starting point for such a study, based on their structural similarity to this compound.

dot graphmol { layout=neato; node [shape=none, imagepos="tc", labelloc="b", fontsize=10]; edge [color="#5F6368"];

// Nodes for each molecule with images "6-C-2-MNA" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=65515-33-5&t=l" label="this compound"]; "6-CNA" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=79222&t=l" label="6-Chloronicotinic acid"]; "2-C-6-MNA" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=503000-87-1&t=l" label="2-Chloro-6-methoxynicotinic acid"]; "6-HNA" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=68094&t=l" label="6-Hydroxynicotinic acid"]; "NA" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=938&t=l" label="Nicotinic acid"]; "IMI" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5284373&t=l" label="Imidacloprid"]; "CLO" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=213021&t=l" label="Clothianidin"];

// Edges to show relationships "6-C-2-MNA" -- "6-CNA" [label="Removal of methoxy group"]; "6-C-2-MNA" -- "2-C-6-MNA" [label="Isomeric variation"]; "6-CNA" -- "6-HNA" [label="Substitution of Cl with OH"]; "6-CNA" -- "NA" [label="Removal of chlorine"]; "6-CNA" -- "IMI" [label="Metabolic precursor"]; "6-CNA" -- "CLO" [label="Metabolic precursor"]; } Caption: Structural relationships of potential cross-reactants to this compound.

Experimental Design: A Validated Competitive ELISA Protocol

The following protocol for a direct competitive ELISA is designed to be a self-validating system, ensuring robust and reproducible results.[6][7]

Materials and Reagents:

  • High-binding 96-well microplates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)

  • Primary Antibody: Monoclonal or polyclonal antibody raised against the this compound-hapten conjugate

  • Enzyme-labeled Secondary Antibody (if primary is unlabeled) or Enzyme-labeled Analyte

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Analytes: this compound and potential cross-reactants

Experimental Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A Coat Plate with Antigen-Protein Conjugate B Wash Plate A->B C Block Non-specific Sites B->C F Add Mixture to Coated Plate D Prepare Serial Dilutions of Analyte & Cross-Reactants E Incubate Analytes with Primary Antibody D->E E->F G Wash Plate H Add Enzyme-Conjugated Secondary Antibody G->H I Wash Plate H->I J Add Substrate I->J K Stop Reaction J->K L Read Absorbance at 450 nm K->L

Detailed Protocol:

  • Antigen Coating: Dilute the this compound-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of this solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation (for unlabeled primary antibody): Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for the target analyte (this compound) and inhibition curves for the potential cross-reactants.

  • Calculate the Percentage Inhibition:

    • % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100

  • Determine the IC50 Value: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This is a key parameter for comparing the reactivity of different compounds.

  • Calculate Cross-Reactivity: The percentage cross-reactivity is calculated using the following formula:

    • % Cross-Reactivity = (IC50 of this compound / IC50 of the test compound) x 100

Hypothetical Data Presentation:

The following table illustrates how the cross-reactivity data would be presented. Please note that these are hypothetical values for illustrative purposes.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100
6-Chloronicotinic acid5020
2-Chloro-6-methoxynicotinic acid2005
6-Hydroxynicotinic acid10001
Nicotinic acid> 5000< 0.2
Imidacloprid> 10000< 0.1
Clothianidin> 10000< 0.1

Interpretation of Results:

Based on the hypothetical data, an antibody raised against this compound would exhibit the highest affinity for the target analyte. The removal of the methoxy group (6-Chloronicotinic acid) results in a significant decrease in binding, indicating the importance of this functional group for antibody recognition. The isomeric variation (2-Chloro-6-methoxynicotinic acid) shows even lower cross-reactivity, highlighting the specificity of the antibody to the substitution pattern. Compounds with more substantial structural differences, such as the parent neonicotinoids, show negligible cross-reactivity.

Conclusion and Best Practices

A thorough cross-reactivity study is a cornerstone of reliable immunoassay development. By systematically evaluating structurally related compounds, researchers can ensure the specificity and accuracy of their results. The competitive ELISA protocol outlined in this guide provides a robust framework for such an investigation.

Key Takeaways for Researchers:

  • Rational Selection of Cross-Reactants: Choose compounds based on structural similarity and potential for co-occurrence in samples.

  • Rigorous Experimental Design: Employ a validated competitive ELISA protocol with appropriate controls.

  • Quantitative Data Analysis: Calculate IC50 values and percentage cross-reactivity for objective comparison.

  • Transparent Reporting: Clearly state the cross-reactivity profile of the assay in any publications or reports.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Chloro-2-methoxynicotinic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is not merely a matter of regulatory compliance but a core tenet of responsible scientific practice. The protocols outlined herein are designed to be self-validating, ensuring that each step logically builds upon a foundation of established safety principles and regulatory standards.

Section 1: Hazard Identification and GHS Classification

Understanding the intrinsic hazardous properties of a chemical is the cornerstone of its safe management. This compound, like similar chlorinated pyridine derivatives, is classified as hazardous.[1][2][3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2][4][5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

The hazard profile necessitates that this compound be handled with appropriate engineering controls and personal protective equipment at all times. Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][4][7]

Hazard Category GHS Classification Signal Word Hazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][5][8]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation[2][5][8]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[2][5]

Section 2: Personal Protective Equipment (PPE) and Safety Measures

Based on the hazard assessment, a stringent PPE protocol is required to minimize exposure risk during handling and disposal. The selection of PPE is a critical control point in ensuring operator safety.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6][8]

  • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.[9]

  • Respiratory Protection: All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][10] Ensure adequate ventilation is always present.[1][7]

Section 3: Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust.[6][9] Do not use air hoses for cleaning.[6]

  • Collect the Material: Carefully sweep or shovel the spilled solid into a suitable, sealable container for hazardous waste.[1][4][7] Consider using a vacuum cleaner equipped with a HEPA filter if available.

  • Decontaminate the Area: Once the bulk material is collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a water rinse. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.

  • Label and Dispose: Seal and label the waste container according to the procedure in Section 5.

Section 4: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This compound falls into a specific category of chemical waste that dictates its disposal pathway.

Regulatory Basis for Classification: This compound is a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA) due to their potential for environmental persistence and toxicity.[11][12] Wastes containing HOCs at concentrations greater than 1,000 mg/kg are subject to specific land disposal restrictions.[13]

The Critical Importance of Segregation: It is imperative to collect waste containing this compound in a dedicated, properly labeled "Halogenated Organic Waste" container.[10]

  • Causality: Co-mingling halogenated and non-halogenated waste streams contaminates the entire volume. This forces the entire container to be treated via high-cost disposal methods like incineration, which is required for many halogenated wastes.[11] Proper segregation significantly reduces disposal costs and environmental impact.

Section 5: Step-by-Step Disposal Procedure

Follow this protocol to ensure safe and compliant disposal of this compound waste.

  • Obtain a Waste Container: Procure a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[10]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoid formulas or abbreviations).[10]

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., irritant).

  • Waste Collection:

    • Solid Waste: Collect un-used or contaminated solid this compound, along with contaminated items like weigh boats and wipes, directly into the labeled container.

    • Liquid Waste: For solutions, use a designated "Halogenated Organic Liquid Waste" container. The first rinse of any emptied container that held the pure compound must also be collected as hazardous waste.[14]

  • Storage:

    • Keep the waste container tightly closed except when actively adding waste.[1][10]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment (e.g., a larger bin) is used for liquid waste containers to prevent spills.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Arrange for Pickup: Once the container is full or you are discontinuing the process, contact your EHS department to arrange for the disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[9][15][16]

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Characterization cluster_disposal Segregation & Disposal Protocol cluster_spill Contingency: Spill Response start Chemical Use: this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Waste Generated (Solid, Liquid, or Contaminated Debris) fume_hood->generate_waste characterize Characterize Waste: Is it a Halogenated Organic Compound? generate_waste->characterize spill Accidental Spill Occurs halogenated_container Select 'HALOGENATED WASTE' Container characterize->halogenated_container Yes label_container Affix Hazardous Waste Label (List all constituents) halogenated_container->label_container add_waste Add Waste to Container Keep Container Closed label_container->add_waste store_waste Store in Secondary Containment in Satellite Accumulation Area add_waste->store_waste ehs_pickup Contact EHS for Pickup store_waste->ehs_pickup spill_protocol Execute Spill Management Protocol (See Section 3) spill->spill_protocol spill_protocol->add_waste Collect spill debris as waste

References

A Senior Application Scientist's Guide to Handling 6-Chloro-2-methoxynicotinic Acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary commitment is to safety and precision. When handling specialized reagents like 6-Chloro-2-methoxynicotinic acid, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement—it is the bedrock of sound scientific practice. This guide provides a detailed operational framework for the safe handling of this compound, grounded in established safety principles for related chemical structures. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the following protocols are synthesized from the hazard profiles of structurally analogous compounds, such as chloronicotinic acids and substituted pyridines, ensuring a robust margin of safety.

Immediate Safety Briefing: Core Hazards

Before handling this compound, it is critical to recognize its potential hazards, which are inferred from similar chemical entities. The primary risks associated with this solid, powdered compound and its class are:

  • Skin Irritation : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[1][2][3]

All handling procedures must be designed to mitigate these exposure routes through a combination of engineering controls and appropriate PPE.

Hazard Mitigation: Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale & Justification
Eye & Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over goggles when there is a significant risk of splashes.Standard safety glasses do not provide a seal and are inadequate. Goggles are essential to prevent eye contact with airborne particulates or splashes.[5]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6][7][8]Gloves must be inspected for integrity before each use.[9] Double-gloving is recommended when handling larger quantities. Contaminated gloves should be disposed of properly, and hands washed thoroughly after removal.[9]
Body A fully-buttoned laboratory coat.[7]Protects skin and personal clothing from contamination. Fire-resistant and impervious clothing may be required for large-scale operations.[4]
Respiratory Use only in a certified chemical fume hood or a well-ventilated area.[6][8][10]This is the primary engineering control to prevent inhalation of dust. If a fume hood is unavailable or for emergency spill response, a NIOSH/MSHA-approved respirator with a particulate filter is mandatory.[4][10][11]

Operational Workflow: PPE Selection Logic

The level of PPE required is directly correlated with the experimental procedure. The following workflow diagram illustrates the decision-making process for selecting appropriate protective measures.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Engineering Controls cluster_2 Phase 3: Required PPE Level start Begin Task Assessment weighing Weighing Small Quantities (<1g) start->weighing solution Handling in Solution start->solution reaction Large-Scale Reaction (>10g) start->reaction spill Spill / Emergency Cleanup start->spill hood Certified Chemical Fume Hood weighing->hood Preferred solution->hood Preferred reaction->hood Mandatory emergency_ppe Emergency PPE - Goggles & Face Shield - Heavy-duty Gloves - Impervious Gown - NIOSH Respirator spill->emergency_ppe Immediate Action standard_ppe Standard PPE - Goggles - Nitrile Gloves - Lab Coat hood->standard_ppe For Weighing hood->standard_ppe For Solution Handling enhanced_ppe Enhanced PPE - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat hood->enhanced_ppe For Large-Scale Reaction bench Ventilated Benchtop

Caption: Decision workflow for selecting appropriate PPE based on the handling scenario.

Step-by-Step Handling and Disposal Protocols

Adherence to a strict, methodical protocol is essential for minimizing risk.

A. Safe Handling and Use Protocol
  • Preparation : Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[8] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[7]

  • PPE : Don all required PPE as determined by your task assessment (see workflow above).

  • Dispensing : Handle the solid material carefully to avoid generating dust.[11] Use tools like a spatula to transfer the powder. Avoid pouring the solid directly from a large container.

  • Work Practice : Keep containers of this compound tightly closed when not in use.[2][6] Do not eat, drink, or smoke in the laboratory area.[3][4]

  • Post-Handling : After use, decontaminate the work surface. Remove PPE carefully, avoiding contact with the outer surfaces of gloves. Wash hands thoroughly with soap and water.[3]

B. Emergency Procedures

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[10]

  • Skin Contact : Wash the affected area immediately with plenty of soap and water while removing all contaminated clothing.[2] If skin irritation occurs, seek medical advice.[1]

  • Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[2][10] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion : Rinse the mouth with water.[4] Do not induce vomiting. Seek medical attention if symptoms occur.[10]

C. Spill Response and Disposal Plan
  • Minor Spill (Solid) : If a small amount of powder is spilled, avoid generating dust.[11] Gently cover with an absorbent material. Wearing appropriate PPE (including respiratory protection), carefully sweep or vacuum the material into a labeled, sealable container for disposal.[3][11]

  • Major Spill : Evacuate the immediate area. Alert others and your institution's safety officer. Trained personnel with appropriate emergency PPE, including respiratory protection, should manage the cleanup.[11]

  • Waste Disposal : Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste.[1] All waste must be placed in a clearly labeled, sealed container.[7] Follow all local, state, and federal regulations, and utilize a licensed professional waste disposal service.[12][13]

By integrating these safety protocols into your daily laboratory operations, you create a secure environment that empowers scientific discovery while upholding the highest standards of safety and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methoxynicotinic acid
Reactant of Route 2
6-Chloro-2-methoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.